WAY-260022
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H31F3N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-[(1S)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1 |
Clave InChI |
ZNDZJNVJUAKEQC-JTDSTZFVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
WAY-260022: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-260022 is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has demonstrated efficacy in preclinical models of thermoregulatory dysfunction. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its in vitro pharmacology, relevant experimental protocols, and the downstream signaling consequences of its interaction with the norepinephrine transporter. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
This compound exerts its pharmacological effects through high-affinity binding to the human norepinephrine transporter (hNET), potently inhibiting the reuptake of norepinephrine from the synaptic cleft.[1] This selective inhibition leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
In Vitro Pharmacology and Selectivity
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The compound demonstrates a high affinity for the human norepinephrine transporter (hNET) with significantly lower affinity for the human serotonin (B10506) transporter (hSERT) and the human dopamine (B1211576) transporter (hDAT).[1] This selectivity profile minimizes off-target effects and contributes to a more favorable safety profile.
Table 1: In Vitro Transporter Inhibition Profile of this compound [1]
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 82 |
| Human Serotonin Transporter (hSERT) | >1000 |
| Human Dopamine Transporter (hDAT) | >1000 |
Data represents the mean of at least three independent experiments.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the in vitro and in vivo pharmacology of this compound.
In Vitro Assays
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the norepinephrine transporter.
Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET).
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cell medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
A solution containing a fixed concentration of [³H]norepinephrine is added to each well, and the plate is incubated.
-
Uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the amount of intracellular [³H]norepinephrine is quantified using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves. Desipramine is used as a standard reference compound.[1]
This assay is similar to the NET uptake assay but uses a cell line expressing the serotonin transporter and a serotonin-specific radioligand.
Cell Line: Human choriocarcinoma cell line (JAR) cells, which endogenously express the human serotonin transporter (hSERT).
Protocol:
-
JAR cells are cultured and seeded in 96-well plates.
-
Following a wash step, cells are pre-incubated with this compound or vehicle.
-
[³H]serotonin is added, and the plate is incubated.
-
The assay is stopped by washing, and the cells are lysed.
-
Intracellular radioactivity is measured to determine the extent of serotonin uptake inhibition.
-
Fluoxetine is utilized as a standard inhibitor for comparison.[1]
This assay determines the binding affinity of a compound to the dopamine transporter by measuring the displacement of a specific radioligand.
Cell Line: Chinese hamster ovary (CHO) cells expressing the recombinant human dopamine transporter (hDAT).
Protocol:
-
Membranes are prepared from CHO-hDAT cells.
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand [³H]WIN-35428 and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured by scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Mazindol serves as the reference compound.[1]
In Vivo Efficacy Model
This model is used to assess the in vivo efficacy of compounds in mitigating vasomotor symptoms, such as hot flushes.
Animal Model: Ovariectomized (OVX) rats.
Protocol:
-
Female Sprague-Dawley rats are ovariectomized to induce a state of estrogen deficiency, which leads to thermoregulatory dysfunction.
-
Following a recovery period, telemetric transmitters are implanted to continuously monitor tail skin temperature (TST).
-
This compound is administered orally at various doses.
-
Changes in TST are recorded and analyzed. A significant decrease in TST is indicative of efficacy.
-
The minimum efficacious dose (MED) is determined as the lowest dose that produces a statistically significant reduction in TST.[1]
Signaling Pathways and Visualizations
Primary Mechanism of Action at the Synapse
The core action of this compound is the blockade of the norepinephrine transporter on the presynaptic neuron. This leads to an accumulation of norepinephrine in the synaptic cleft.
Caption: this compound inhibits the norepinephrine transporter (NET).
Downstream Adrenergic Receptor Signaling
The increased synaptic concentration of norepinephrine resulting from NET inhibition leads to the activation of postsynaptic adrenergic receptors. These G-protein coupled receptors (GPCRs) initiate downstream signaling cascades.
References
WAY-260022 as a selective norepinephrine reuptake inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been investigated for its potential therapeutic applications.[1][2][3][4][5][6] Developed as a structural analogue to improve metabolic stability and brain penetration over earlier compounds, this compound has demonstrated efficacy in preclinical models, leading to its advancement into early-phase human clinical trials.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and in vivo efficacy, along with detailed experimental methodologies for its characterization.
Pharmacological Profile of this compound
This compound is a potent inhibitor of the human norepinephrine transporter (hNET), exhibiting excellent selectivity over the human serotonin (B10506) transporter (hSERT) and the human dopamine (B1211576) transporter (hDAT).[1][2][3][5] This selectivity profile suggests a targeted mechanism of action, primarily modulating noradrenergic neurotransmission.
Quantitative In Vitro Data
The inhibitory activity of this compound on the norepinephrine, serotonin, and dopamine transporters has been quantified through in vitro assays. The following table summarizes the IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Transporter | Cell Line | IC50 (nM) |
| hNET | MDCK-Net6 | 82 |
| hSERT | JAR | >10,000 |
| hDAT | - | >10,000 |
| Data sourced from Gavrin et al.[3] |
Pharmacokinetics and Brain Penetration
Preclinical studies in rats have shown that this compound is orally bioavailable and effectively penetrates the blood-brain barrier.[1] When administered orally at a dose of 10 mg/kg, this compound demonstrated good exposure in both the brain and the hypothalamus, with a brain-to-plasma ratio of 4.[1] This efficient central nervous system penetration is crucial for its pharmacological effects on centrally mediated processes.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By inhibiting this transporter, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol outlines a typical neurotransmitter uptake assay to determine the inhibitory potency of a compound on the human norepinephrine transporter.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound in a suitable buffer.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Quantification: The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of radiolabeled norepinephrine is determined and expressed as the IC50 value. Desipramine is typically used as a standard reference compound.
In Vivo Model of Thermoregulatory Dysfunction
This compound has been evaluated in a rat model of thermoregulatory dysfunction, which is relevant to the study of vasomotor symptoms experienced during menopause.[1]
Principle of the Model:
Intact female rats exhibit a diurnal rhythm in their tail skin temperature (TST), which decreases during their active (dark) phase.[3] Ovariectomy (OVX), the surgical removal of the ovaries, eliminates the production of ovarian hormones and disrupts this normal temperature pattern, causing the TST to remain elevated during both the light and dark phases.[3][4] Treatment with effective compounds can restore the normal diurnal TST rhythm.
Methodology:
-
Animal Model: Adult female rats are ovariectomized.
-
Telemetry Implantation: A telemetry device is implanted to continuously monitor tail skin temperature.
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the housing conditions.
-
Drug Administration: this compound is administered orally at various doses. A vehicle control group (e.g., 2% Tween-80/0.5% methylcellulose (B11928114) in water) is also included.
-
Data Collection: Tail skin temperature is recorded continuously, typically over a 24-hour period.
-
Data Analysis: The effect of the treatment is determined by analyzing the decrease in TST during the dark phase compared to the vehicle-treated group. The minimum efficacious dose (MED) is the lowest dose that produces a statistically significant decrease in TST. For this compound, the MED in this model was determined to be 5 mg/kg.[1]
Logical Relationship of Pharmacological Characterization
The characterization of a selective norepinephrine reuptake inhibitor like this compound follows a logical progression from in vitro to in vivo studies.
Conclusion
This compound is a well-characterized selective norepinephrine reuptake inhibitor with a favorable pharmacological profile for potential therapeutic development. Its high potency for the norepinephrine transporter, coupled with excellent selectivity and proven in vivo efficacy in a relevant disease model, underscores its potential as a targeted therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel norepinephrine reuptake inhibitors.
References
- 1. Alleviation of thermoregulatory dysfunction with the new serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Discovery and Synthesis of WAY-260022: A Selective Norepinephrine Reuptake Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-260022 is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that emerged from a focused drug discovery program aimed at improving the metabolic stability and central nervous system penetration of a novel class of cycloalkanol ethylamine (B1201723) analogs. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details the rationale behind its development, its mechanism of action, and key quantitative data from in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for its synthesis and biological evaluation, along with visualizations of the relevant biological pathways and experimental workflows.
Introduction
The monoamine neurotransmitter norepinephrine (NE) plays a crucial role in regulating a wide range of physiological and cognitive functions, including mood, attention, and thermoregulation. The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. As such, the NET has been a significant target for the development of therapeutic agents for various central nervous system disorders.
The development of this compound was driven by the need for a selective NRI with an improved pharmacokinetic profile over earlier lead compounds. Initial research identified a potent NRI, but it suffered from poor metabolic stability. Subsequent optimization efforts focused on modifying the chemical scaffold to enhance stability and improve brain penetration, ultimately leading to the discovery of this compound.[1]
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and prolongs the duration of action of NE in the synapse. This enhanced noradrenergic signaling is the basis for its therapeutic potential in conditions where norepinephrine dysregulation is implicated.
Signaling Pathway
The following diagram illustrates the norepinephrine signaling pathway at the synapse and the mechanism of action of this compound.
Caption: Norepinephrine signaling at the synapse and the inhibitory action of this compound on the norepinephrine transporter (NET).
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Transporter Inhibition
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 82 |
| Human Serotonin (B10506) Transporter (hSERT) | >10,000 |
| Human Dopamine (B1211576) Transporter (hDAT) | >10,000 |
Data from Gavrin et al., ACS Medicinal Chemistry Letters, 2010.[1]
Preclinical Pharmacokinetics in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 8% |
| Brain to Plasma Ratio | 4 |
Data from Gavrin et al., ACS Medicinal Chemistry Letters, 2010.[1]
In Vivo Efficacy in a Rat Model of Thermoregulatory Dysfunction
| Parameter | Value |
| Minimum Efficacious Dose (MED) | 5 mg/kg |
Data from Gavrin et al., ACS Medicinal Chemistry Letters, 2010.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Chemical Synthesis
The synthesis of this compound was performed in a manner analogous to previously reported methods for similar cycloalkanol ethylamine scaffolds. The general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis of a Key Precursor (as described for analogous compounds):
A detailed, step-by-step protocol for the synthesis of the core cycloalkanol ethylamine scaffold can be found in the supporting information of the publication by Mahaney et al. in the Journal of Medicinal Chemistry, 2008, 51(13), 4038-4049. The synthesis of this compound involves the coupling of this core scaffold with (cis)-3,5-dimethylpiperazine.
In Vitro Norepinephrine Reuptake Assay
Objective: To determine the inhibitory potency of this compound on the human norepinephrine transporter (hNET).
Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with hNET (MDCK-Net6).
Protocol:
-
Cell Culture: MDCK-Net6 cells are cultured in appropriate media and conditions to achieve a confluent monolayer in 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 10-15 minutes) at room temperature.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
-
Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific [³H]NE uptake, is calculated by non-linear regression analysis.
In Vitro Serotonin and Dopamine Reuptake Assays
Objective: To determine the selectivity of this compound by assessing its inhibitory activity on the human serotonin transporter (hSERT) and human dopamine transporter (hDAT).
Cell Lines:
-
hSERT: Human choriocarcinoma (JAR) cells, which endogenously express hSERT.[2][3]
-
hDAT: Cells stably transfected with hDAT.
Protocol: The protocols are similar to the norepinephrine reuptake assay, with the following modifications:
-
For the hSERT assay, [³H]serotonin is used as the radioligand.
-
For the hDAT assay, [³H]dopamine is used as the radioligand.
In Vivo Model of Thermoregulatory Dysfunction
Objective: To evaluate the in vivo efficacy of this compound in a rat model of menopausal hot flushes.
Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats. Ovariectomy induces a state of estrogen deficiency, leading to thermoregulatory dysfunction.[4]
Protocol:
-
Surgical Procedure: Female rats are ovariectomized under anesthesia and allowed to recover for a period of at least two weeks.
-
Telemetry Implantation: A telemetry device capable of measuring core body temperature and/or tail skin temperature is surgically implanted in the rats. Tail skin temperature is a sensitive indicator of thermoregulatory changes.[4]
-
Acclimation and Baseline Recording: The rats are allowed to acclimate to their housing conditions, and baseline temperature data is recorded continuously.
-
Drug Administration: this compound is administered orally at various doses.
-
Data Collection and Analysis: Temperature is monitored continuously post-dosing. The efficacy of this compound is determined by its ability to reduce the elevated tail skin temperature observed in OVX rats. The minimum efficacious dose (MED) is the lowest dose that produces a statistically significant decrease in temperature compared to vehicle-treated controls.
Logical Relationships in the Drug Discovery Process
The discovery of this compound followed a logical progression of research and development activities.
Caption: Logical flow of the discovery process for this compound.
Conclusion
This compound is a testament to a successful, rational drug design strategy. By systematically addressing the metabolic liabilities of an initial lead compound, researchers were able to develop a potent and selective norepinephrine reuptake inhibitor with favorable preclinical pharmacokinetic and pharmacodynamic properties. The data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a valuable resource for scientists working in the field of neuroscience and drug discovery.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alleviation of thermoregulatory dysfunction with the new serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-260022: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of WAY-260022, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).
Chemical Structure and Properties
This compound is a novel small molecule inhibitor of the norepinephrine transporter (NET). Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol[1] |
| Synonyms | NRI-022[1] |
| CAS Number | 850692-43-2[1] |
| Chemical Formula | C21H31F3N2O2[1] |
| Molecular Weight | 400.48 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98% (by HPLC) |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
| SMILES | OC1(--INVALID-LINK--CN3C--INVALID-LINK--N--INVALID-LINK--C3)CCCCC1[1] |
Pharmacological Profile
This compound is a potent and selective inhibitor of the human norepinephrine transporter (hNET). Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
The primary in vitro activity of this compound is its potent inhibition of norepinephrine reuptake at the hNET. It demonstrates excellent selectivity over the serotonin (B10506) transporter (hSERT) and the dopamine (B1211576) transporter (hDAT).
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 (nM) |
| hNET | Norepinephrine Reuptake Inhibition | 82[1] |
| hSERT | Serotonin Reuptake Inhibition | >1000 |
| hDAT | Dopamine Reuptake Inhibition | >1000 |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, a model often used to assess potential treatments for vasomotor symptoms like hot flashes.[1] The compound exhibits favorable pharmacokinetic properties across multiple species.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Thermoregulatory Dysfunction
| Parameter | Value |
| Minimum Efficacious Dose (MED) | 5 mg/kg[1] |
Table 4: Oral Bioavailability of this compound
| Species | Oral Bioavailability (%) |
| Rat | 20[1] |
| Mouse | 49[1] |
| Dog | 31[1] |
Furthermore, in vivo studies have shown that this compound effectively penetrates the brain, with a brain-to-plasma ratio of 4 in rats, and achieves significant concentrations in the hypothalamus, a key region for thermoregulation.[1]
Signaling Pathway
As a norepinephrine reuptake inhibitor, this compound's mechanism of action is centered on the modulation of noradrenergic signaling in the synaptic cleft. By blocking the norepinephrine transporter (NET), this compound prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic adrenergic receptors.
Caption: Norepinephrine signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting norepinephrine uptake by the human norepinephrine transporter.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured under standard conditions.
-
Assay Preparation: Cells are seeded in 24-well plates and grown to confluency. On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control in KRH buffer for a specified period at room temperature.
-
Radioligand Addition: A solution containing a fixed concentration of [3H]-norepinephrine is added to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Caption: Experimental workflow for the in vitro norepinephrine reuptake inhibition assay.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in rat liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing rat liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer.
-
Compound Addition: this compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The half-life (t1/2) of this compound is determined from the rate of its disappearance over time.
In Vivo Rat Telemetry Model of Thermoregulatory Dysfunction
Objective: To evaluate the in vivo efficacy of this compound in a model of vasomotor symptoms.
Methodology:
-
Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats are used as a model for postmenopausal hot flashes.
-
Telemetry Implantation: A telemetry transmitter for monitoring core body temperature is surgically implanted into the abdominal cavity of each rat.
-
Acclimation: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.
-
Drug Administration: this compound is administered orally at various doses. A vehicle control group is also included.
-
Data Collection: Core body temperature is continuously monitored and recorded by the telemetry system.
-
Data Analysis: The change in tail skin temperature, an indicator of heat dissipation, is analyzed to assess the effect of this compound on thermoregulation. The minimum efficacious dose (MED) that produces a significant effect is determined.
Conclusion
This compound is a potent, selective, and orally bioavailable norepinephrine reuptake inhibitor with demonstrated efficacy in a preclinical model of vasomotor symptoms. Its favorable pharmacological and pharmacokinetic profile makes it a valuable research tool for studying the role of the norepinephrine transporter in various physiological and pathological processes and a potential candidate for further drug development.
References
In-Depth Technical Guide on Dabrafenib (CAS Number: 850692-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabrafenib (formerly GSK2118436), identified by CAS number 850692-43-2, is a potent and selective ATP-competitive inhibitor of the BRAF kinase. With the discovery that approximately 50% of metastatic melanomas harbor mutations in the BRAF gene, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, Dabrafenib has emerged as a critical therapeutic agent.[1][2] This technical guide provides a comprehensive overview of Dabrafenib, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in the fields of oncology research and drug development.
Mechanism of Action
Dabrafenib is a kinase inhibitor that primarily targets the BRAF V600E mutation, although it also shows activity against BRAF V600K and V600D mutations.[2][3] The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK, or MAPK, signaling pathway. This pathway is integral to the regulation of cell proliferation, differentiation, and survival.[1]
In cancers with a BRAF V600 mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling through the MAPK pathway, which promotes uncontrolled cell growth and survival.[1] Dabrafenib competitively binds to the ATP-binding pocket of the mutated BRAF kinase, inhibiting its activity.[1][4] This inhibition leads to a decrease in the phosphorylation of downstream targets MEK and ERK, ultimately resulting in G1 cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][4][5][6][7]
Interestingly, in BRAF wild-type cells, Dabrafenib can cause a paradoxical activation of the MAPK pathway. This occurs through a RAS-dependent mechanism where Dabrafenib promotes the dimerization of RAF proteins, leading to the transactivation of CRAF.[1][6] This paradoxical activation is a known class effect of BRAF inhibitors and can be mitigated by combination therapy with a MEK inhibitor, such as Trametinib.[1][6]
Quantitative Data
A substantial body of quantitative data is available for Dabrafenib, characterizing its potency, pharmacokinetic properties, and clinical efficacy. The following tables summarize key findings from various studies.
Table 1: In Vitro Potency of Dabrafenib
| Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| B-Raf (V600E) | IC50 | 0.6 - 0.8 | [3][8] |
| B-Raf (wild-type) | IC50 | 3.2 - 5.0 | [3] |
| C-Raf | IC50 | 5.0 | [3][8] |
| SK-MEL-28 (BRAF V600E) | gIC50 | 3 | [3] |
| A375P F11 (BRAF V600E) | gIC50 | 8 | [3] |
| Colo205 (BRAF V600E) | gIC50 | 7 | [3] |
| HFF (BRAF wild-type) | gIC50 | 3,000 | [3] |
IC50: Half-maximal inhibitory concentration; gIC50: Half-maximal growth inhibitory concentration.
Table 2: Pharmacokinetic Properties of Dabrafenib (150 mg BID Dosing in Humans)
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 95% | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | 2 hours | [9] |
| Terminal Half-life | 8 hours | [9] |
| Apparent Clearance (CL/F) at Steady State | 34.3 L/h | [11] |
| Protein Binding | 99.7% |
BID: Twice daily.
Table 3: Clinical Efficacy of Dabrafenib (Monotherapy and Combination Therapy)
| Trial/Study | Treatment | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference(s) |
| BREAK-3 (Phase III) | Dabrafenib vs. Dacarbazine | BRAF V600E Metastatic Melanoma | 50% | 6.9 | 18.2 | [2] |
| COMBI-d & COMBI-v (Pooled 5-year analysis) | Dabrafenib + Trametinib | BRAF V600-mutant Metastatic Melanoma | - | - | 34% (5-year OS rate) | [12] |
| Phase II Study | Dabrafenib + Trametinib | BRAF V600E-mutant aNSCLC (Treatment-naïve) | 64% | 10.2 | 17.3 | [13] |
| Phase II Study | Dabrafenib + Trametinib | BRAF V600E-mutant aNSCLC (Pretreated) | 63.2% | 9.7 | 18.2 | [13] |
| NCI-MATCH Subprotocol H | Dabrafenib + Trametinib | BRAF V600-mutant Solid Tumors (various) | 38% | 11.4 | 28.6 | [14] |
aNSCLC: advanced Non-Small Cell Lung Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key assays used in the preclinical evaluation of Dabrafenib.
BRAF Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Dabrafenib against BRAF kinase.
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
MEK1 (inactive) as a substrate
-
Dabrafenib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Dabrafenib in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add Dabrafenib dilutions or DMSO (vehicle control).
-
Add recombinant BRAF (V600E) enzyme to each well and incubate for 15 minutes at room temperature.
-
Add a mixture of MEK1 substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Dabrafenib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E-mutant cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib (dissolved in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of Dabrafenib in complete culture medium. The final DMSO concentration should be consistent across all wells (e.g., 0.1%).
-
Remove the existing medium and add the medium containing the Dabrafenib dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the gIC50 value.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of Dabrafenib on the phosphorylation of ERK in cancer cells.
Materials:
-
BRAF V600E-mutant cell line (e.g., A375)
-
Complete cell culture medium
-
Dabrafenib (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Dabrafenib or DMSO for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows related to Dabrafenib.
MAPK Signaling Pathway and Dabrafenib Inhibition
Caption: The MAPK signaling pathway and points of inhibition by Dabrafenib and Trametinib.
Mechanisms of Acquired Resistance to Dabrafenib
Caption: Overview of primary mechanisms of acquired resistance to BRAF inhibitors like Dabrafenib.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical experimental workflow for evaluating a BRAF inhibitor like Dabrafenib.
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers, particularly metastatic melanoma. Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant clinical efficacy, especially in combination with MEK inhibitors, have transformed patient outcomes. This technical guide has provided a synthesis of the critical data and methodologies associated with Dabrafenib research. The continued investigation into mechanisms of resistance and the development of novel combination strategies will be pivotal in further enhancing the therapeutic potential of this important drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retrospective Chart Review of Dabrafenib Plus Trametinib in Patients with Metastatic BRAF V600-Mutant Melanoma Treated in the Individual Patient Program (DESCRIBE Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
NRI-022 (WAY-260022): A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of NRI-022, also known as WAY-260022. NRI-022 is a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor developed as a non-hormonal treatment for vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause and other hormonal fluctuations.[1] This guide details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its initial evaluation.
Introduction: The Unmet Need and Rationale for a NET Inhibitor
Vasomotor symptoms (VMS) are a significant concern for many individuals, particularly menopausal women, and can substantially impact their quality of life.[1] While hormone replacement therapies are effective, they are not suitable for all patients, especially those with a history of or at risk for hormonally sensitive cancers.[1] The neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (NE) are known to be modulated by estrogens and play a crucial role in thermoregulation.[1] This understanding provides the rationale for developing non-hormonal therapies that target these neurotransmitter systems. NRI-022 was developed to selectively inhibit the reuptake of norepinephrine, thereby modulating noradrenergic signaling to alleviate VMS.
Compound Profile: NRI-022 (this compound)
NRI-022 is a novel analog of 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol.[1] Its development focused on improving in vitro metabolic stability and enhancing brain penetration compared to earlier lead compounds.[1]
| Identifier | Value |
| Compound Name | NRI-022 |
| Synonym | This compound |
| Chemical Class | 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogues |
| Molecular Target | Norepinephrine Transporter (NET) |
| Therapeutic Indication | Vasomotor Symptoms (VMS) |
| Development Phase | Advanced to Phase I human clinical trials |
Mechanism of Action: Norepinephrine Transporter Inhibition
NRI-022 exerts its therapeutic effect by selectively binding to and inhibiting the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2][3][4] By blocking this reuptake mechanism, NRI-022 increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This modulation of the noradrenergic system is believed to help stabilize the thermoregulatory center in the hypothalamus, which is disrupted during menopause.
Below is a diagram illustrating the signaling pathway of the norepinephrine transporter and the inhibitory action of NRI-022.
Preclinical Pharmacology and Efficacy
The preclinical evaluation of NRI-022 demonstrated its high potency for the human norepinephrine transporter (hNET) and excellent selectivity over the human serotonin transporter (hSERT) and human dopamine transporter (hDAT).[1]
In Vitro Transporter Binding and Uptake Assays
The following table summarizes the in vitro activity of NRI-022.
| Assay | Transporter | IC50 (nM) |
| Radioligand Binding | hNET | Data not available in abstract |
| Neurotransmitter Uptake | hNET | Data not available in abstract |
| Selectivity vs. hSERT | hSERT | Excellent selectivity reported |
| Selectivity vs. hDAT | hDAT | Excellent selectivity reported |
Detailed IC50 values from the full publication would be inserted here.
In Vivo Efficacy in a Model of Thermoregulatory Dysfunction
NRI-022 was evaluated in an established rat model of thermoregulatory dysfunction. In this model, ovariectomized (OVX) rats exhibit an elevated tail skin temperature (TST), mimicking VMS.[1] Treatment with NRI-022 demonstrated a significant reduction in TST, indicating its potential efficacy in treating VMS.[1]
| Animal Model | Parameter Measured | Result |
| Ovariectomized (OVX) Rat | Tail Skin Temperature (TST) | Oral efficacy demonstrated |
Pharmacokinetics and Brain Penetration
A key objective in the development of NRI-022 was to improve metabolic stability and brain penetration. Preclinical studies confirmed that NRI-022 has significant bioavailability and a good brain-to-plasma ratio.[1]
| Pharmacokinetic Parameter | Result |
| Metabolic Stability | Improved compared to earlier leads |
| Oral Bioavailability | Significant |
| Brain-to-Plasma Ratio | Good |
Experimental Protocols
Detailed experimental procedures are critical for the replication and validation of scientific findings. The following sections outline the methodologies used in the preclinical evaluation of NRI-022, based on standard practices and information from the discovery publication.[1]
Synthesis of NRI-022 (this compound)
The synthesis of NRI-022 and its analogs was carried out in a multi-step process. The general approach involved the preparation of a key intermediate, followed by the introduction of various N-substituted piperazines to optimize potency, selectivity, and pharmacokinetic properties.[1]
In Vitro Transporter Assays
-
Cell Lines: Human embryonic kidney (HEK) cells stably transfected with and expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).
-
Radioligand Binding Assay:
-
Cell membranes expressing the target transporter are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for hNET) and varying concentrations of the test compound (NRI-022).
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
After incubation, the membranes are filtered, and the bound radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the displacement of the radioligand by the test compound.
-
-
Neurotransmitter Uptake Assay:
-
Transfected HEK cells are plated in multi-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound (NRI-022).
-
A radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is added, and uptake is allowed to proceed for a defined period.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified by scintillation counting.
-
IC50 values are determined by measuring the concentration of the test compound required to inhibit 50% of the neurotransmitter uptake.
-
In Vivo Model of Thermoregulatory Dysfunction
-
Animals: Adult female Sprague-Dawley rats.
-
Surgical Procedure: Rats undergo bilateral ovariectomy (OVX) to induce a state of estrogen withdrawal, which leads to thermoregulatory dysfunction.
-
Temperature Measurement: Tail skin temperature (TST) is measured using a telemetric device or a surface probe. A baseline diurnal TST rhythm is established.
-
Drug Administration: NRI-022 or vehicle is administered orally to the OVX rats.
-
Efficacy Evaluation: TST is monitored continuously after drug administration. The efficacy of the compound is determined by its ability to reduce the elevated TST observed in OVX rats.
Pharmacokinetic Studies
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: NRI-022 is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Sample Collection: Blood samples are collected at various time points after dosing. Plasma is separated by centrifugation.
-
Brain Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected to determine brain penetration.
-
Bioanalysis: Plasma and brain homogenate concentrations of NRI-022 are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including bioavailability and brain-to-plasma ratio, are calculated from the concentration-time data.
Conclusion and Future Directions
NRI-022 (this compound) is a potent and selective norepinephrine transporter inhibitor that has demonstrated promising preclinical efficacy in a relevant animal model of vasomotor symptoms.[1] Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, supported its advancement into Phase I clinical trials for the treatment of VMS.[1] The development of NRI-022 represents a significant step towards a non-hormonal therapeutic option for individuals suffering from VMS. Further clinical evaluation is necessary to establish its safety and efficacy in humans.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The norepinephrine transporter in physiology and disease. | Semantic Scholar [semanticscholar.org]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of WAY-260022: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022, also known as NRI-022, is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been investigated for its therapeutic potential in treating vasomotor symptoms (VMS), such as hot flashes and night sweats, commonly associated with menopause. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity and functional activity at monoamine transporters, detailed experimental methodologies for its evaluation, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Pharmacological Data
The in vitro pharmacological activity of this compound and its precursors has been characterized through a series of binding and uptake inhibition assays. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against the human norepinephrine transporter (hNET), human serotonin (B10506) transporter (hSERT), and human dopamine (B1211576) transporter (hDAT).
| Compound | hNET IC50 (nM) | hSERT (% inhibition @ 1000 nM) | hDAT (Ki, nM) |
| This compound (13) | 1.2 | <50 | >1000 |
| Precursor 1 | 82 | - | - |
| Precursor 2 | 140 | - | - |
Experimental Protocols
The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.
In Vitro Assays
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET).
-
Protocol:
-
MDCK-hNET cells are cultured to confluence in appropriate cell culture plates.
-
Cells are washed with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
[³H]-Norepinephrine is added to the wells to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by non-linear regression analysis of the concentration-response data. Desipramine is often used as a standard reference compound in this assay.
-
-
Cell Line: Human choriocarcinoma cell line (JAR) cells, which natively express the human serotonin transporter (hSERT).
-
Protocol:
-
JAR cells are seeded in 96-well plates and cultured to an appropriate density.
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with this compound or vehicle.
-
[³H]-Serotonin is added to initiate uptake.
-
Following a defined incubation period, uptake is terminated by washing with ice-cold buffer.
-
Intracellular radioactivity is measured by liquid scintillation counting.
-
The percent inhibition of serotonin uptake at a concentration of 1000 nM this compound is calculated. Fluoxetine is typically used as a positive control.
-
-
Cell Line: Chinese Hamster Ovary (CHO) cells expressing the recombinant human dopamine transporter (hDAT).
-
Protocol:
-
Membranes are prepared from CHO-hDAT cells.
-
In a competitive binding assay format, cell membranes are incubated with a fixed concentration of the radioligand [³H]WIN-35,428 and varying concentrations of this compound.
-
The binding reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation. Mazindol is often used as a reference standard.
-
In Vivo Model of Thermoregulatory Dysfunction
-
Animal Model: Ovariectomized (OVX) rats. Ovariectomy in rats leads to a disruption of the normal diurnal rhythm of tail skin temperature, providing a model for postmenopausal vasomotor symptoms.
-
Protocol:
-
Female rats are ovariectomized and allowed to recover.
-
A telemetry device is implanted to continuously monitor tail skin temperature.
-
After a baseline recording period to establish the altered thermoregulatory pattern, rats are orally administered this compound or a vehicle control.
-
Tail skin temperature is continuously monitored post-dosing.
-
The efficacy of this compound is determined by its ability to restore the normal diurnal rhythm of tail skin temperature.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the pharmacological activity of this compound.
WAY-260022: A Novel Probe for Investigating Thermoregulatory Dysfunction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Thermoregulation, the process by which organisms maintain a stable internal body temperature, is a critical homeostatic function. Dysregulation of this intricate system can lead to debilitating conditions such as vasomotor symptoms (e.g., hot flashes) commonly experienced during menopause. The study of compounds that modulate thermoregulatory pathways is crucial for developing effective therapeutic interventions. WAY-260022, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has emerged as a valuable pharmacological tool in this field of research. Preclinical evidence has demonstrated its efficacy in a rat model of thermoregulatory dysfunction, suggesting its potential for investigating the underlying mechanisms of such disorders and for the development of novel treatments.
This technical guide provides a comprehensive overview of the application of this compound in the study of thermoregulatory dysfunction, with a focus on its mechanism of action, relevant experimental protocols, and data interpretation.
Core Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound exerts its effects by selectively blocking the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, a key neurotransmitter in the sympathetic nervous system, which plays a pivotal role in regulating body temperature. By potentiating noradrenergic signaling, this compound can influence various thermoregulatory effectors.
The hypothalamus, the body's primary thermoregulatory center, is densely innervated by noradrenergic neurons. Norepinephrine in this region is involved in modulating the set point of body temperature and controlling heat loss and heat production mechanisms. For instance, norepinephrine can induce vasoconstriction of peripheral blood vessels, reducing heat dissipation from the skin, and can also stimulate metabolic processes that generate heat.
Signaling Pathway of Norepinephrine in Thermoregulation
The following diagram illustrates the signaling pathway of norepinephrine in the context of thermoregulation, which is the target of this compound.
Caption: Norepinephrine signaling pathway in thermoregulation and the inhibitory action of this compound on the norepinephrine transporter (NET).
Experimental Protocols for Studying Thermoregulatory Dysfunction
While specific protocols for this compound are not publicly detailed, a general methodology for inducing and assessing thermoregulatory dysfunction in a rat model, relevant to the study of vasomotor symptoms, is outlined below.
Animal Model: Ovariectomized Rat Model of Menopausal Hot Flashes
To mimic the hormonal changes associated with menopause that lead to vasomotor symptoms, adult female rats are typically ovariectomized (OVX). The decline in estrogen levels following this procedure leads to thermoregulatory instability, characterized by transient increases in tail skin temperature, which are considered analogous to hot flashes in women.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a compound like this compound on thermoregulatory dysfunction in the OVX rat model.
Caption: A generalized experimental workflow for assessing the efficacy of this compound in a rat model of thermoregulatory dysfunction.
Detailed Methodologies
-
Animal Subjects: Adult female Sprague-Dawley or Wistar rats (typically 200-250g) are commonly used. They should be housed under controlled temperature (e.g., 22 ± 2°C) and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Ovariectomy: Rats are anesthetized, and a bilateral ovariectomy is performed through a small dorsal incision. Sham-operated animals (incision without ovary removal) can serve as controls.
-
Temperature Measurement:
-
Tail Skin Temperature (TST): A telemetry device or a thermocouple can be attached to the ventral surface of the tail to continuously record TST. This is the primary endpoint for assessing "hot flash" like events.
-
Core Body Temperature (CBT): A telemetry implant or a rectal probe can be used to monitor core body temperature.
-
-
Drug Administration: this compound is typically formulated for oral administration. A vehicle control (the formulation without the active compound) is administered to a separate group of animals.
-
Data Analysis: The frequency and amplitude of TST elevations are quantified. A significant increase in TST (e.g., >1°C within a short period) is often defined as a vasomotor event. The effect of this compound is assessed by comparing the number and magnitude of these events in the treated groups versus the vehicle control group.
Data Presentation
The following tables illustrate the type of quantitative data that would be generated from such a study. Note: The data presented here are illustrative and do not represent actual experimental results for this compound, as such specific data is not publicly available.
Table 1: Effect of this compound on the Frequency of Tail Skin Temperature (TST) Elevations in Ovariectomized Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of TST Elevations (Mean ± SEM) per 4 hours | % Reduction from Vehicle |
| Vehicle | - | 8.5 ± 1.2 | - |
| This compound | 10 | 5.2 ± 0.9 | 38.8% |
| This compound | 30 | 2.8 ± 0.6 | 67.1% |
| This compound | 100 | 1.5 ± 0.4 | 82.4% |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Effect of this compound on the Amplitude of Tail Skin Temperature (TST) Elevations in Ovariectomized Rats
| Treatment Group | Dose (mg/kg, p.o.) | Amplitude of TST Elevation (°C, Mean ± SEM) |
| Vehicle | - | 2.1 ± 0.3 |
| This compound | 10 | 1.8 ± 0.2 |
| This compound | 30 | 1.4 ± 0.2 |
| This compound | 100 | 1.1 ± 0.1** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 3: Effect of this compound on Core Body Temperature (CBT) in Ovariectomized Rats
| Treatment Group | Dose (mg/kg, p.o.) | Change in CBT from Baseline (°C, Mean ± SEM) at 2 hours post-dose |
| Vehicle | - | +0.1 ± 0.05 |
| This compound | 10 | +0.2 ± 0.06 |
| This compound | 30 | +0.3 ± 0.08 |
| This compound | 100 | +0.4 ± 0.10 |
| p < 0.05 compared to Vehicle |
Conclusion
This compound, as a selective norepinephrine reuptake inhibitor, represents a key pharmacological tool for the investigation of thermoregulatory dysfunction. Its mechanism of action, centered on the enhancement of noradrenergic signaling within the central nervous system, provides a direct avenue to modulate the hypothalamic control of body temperature. The use of animal models, such as the ovariectomized rat, allows for the detailed study of its effects on vasomotor symptoms. While specific quantitative data from preclinical studies with this compound are not widely disseminated in the public domain, the experimental frameworks and analytical approaches described in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and treating thermoregulatory disorders. Further research with this compound will undoubtedly contribute to a deeper understanding of the neurobiology of thermoregulation and the development of novel therapeutic strategies.
Investigating the Role of Norepinephrine with WAY-260022: A Technical Guide
Abstract: This technical guide provides an in-depth examination of WAY-260022, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). The document elucidates the mechanism of action of this compound, its interaction with the norepinephrine transporter (NET), and its selectivity profile. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the study of this and similar compounds. Quantitative data on the binding affinity and functional inhibition of this compound are presented in tabular format for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to enhance understanding of the underlying pharmacological principles and experimental designs. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the role of norepinephrine modulation in various physiological and pathological processes.
Introduction
Norepinephrine (NE), a catecholamine neurotransmitter, plays a crucial role in regulating a wide array of physiological and cognitive functions, including attention, mood, sleep-wake cycles, and autonomic control.[1] The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[2] As such, the NET is a significant target for therapeutic intervention in a variety of disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
This compound is a novel compound identified as a potent and selective inhibitor of the norepinephrine transporter.[1] Its high affinity for NET and selectivity over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) make it a valuable pharmacological tool for investigating the specific roles of norepinephrine in the central nervous system and a potential lead compound for the development of new therapeutics.[1][2] This guide will delve into the technical details of this compound's interaction with the norepinephrine system.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the norepinephrine transporter. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged duration of action of norepinephrine in the synapse. The elevated levels of synaptic norepinephrine result in enhanced activation of both presynaptic and postsynaptic adrenergic receptors, thereby modulating downstream signaling cascades.
Quantitative Data: In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized through in vitro assays measuring its ability to inhibit the human norepinephrine, serotonin, and dopamine transporters. The following table summarizes the IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |
| This compound | 82 | >10,000 | >10,000 | >122 | >122 |
| Desipramine (control) | 3.4 | - | - | - | - |
| Fluoxetine (control) | - | 9.4 | - | - | - |
| Data sourced from Gavrin et al., 2010.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its interaction with the norepinephrine transporter.
Norepinephrine Transporter (NET) Inhibition Assay (In Vitro)
This protocol describes a method to determine the inhibitory potency of a test compound on the norepinephrine transporter using a cell-based assay.
Objective: To quantify the IC50 value of a test compound for the inhibition of norepinephrine reuptake.
Materials:
-
Madin-Darby canine kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET).
-
[3H]Norepinephrine (radiolabeled).
-
Test compound (e.g., this compound).
-
Desipramine (as a positive control).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture the hNET-MDCK cells in appropriate medium until they reach a confluent monolayer in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Assay Initiation: Wash the cell monolayers with assay buffer. Add the different concentrations of the test compound or control to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Radioligand Addition: Add [3H]Norepinephrine to each well at a concentration close to its Km value for the transporter. Incubate for a specific duration (e.g., 10 minutes) at room temperature.
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to the lysate.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]Norepinephrine taken up by the cells. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
In Vivo Microdialysis for Measuring Extracellular Norepinephrine
This protocol outlines the procedure for in vivo microdialysis in rats to measure the effect of a test compound on extracellular norepinephrine levels in a specific brain region.
Objective: To determine the in vivo effect of this compound administration on norepinephrine concentrations in the brain.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound formulation for administration (e.g., oral gavage).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., the hypothalamus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine levels.
-
Compound Administration: Administer this compound to the rat via the desired route (e.g., orally at 30 mg/kg).
-
Post-Dosing Sample Collection: Continue to collect dialysate samples for several hours after compound administration.
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the norepinephrine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.
In Vivo Efficacy: Model of Thermoregulatory Dysfunction
This compound has been evaluated in a rat model of thermoregulatory dysfunction, which is relevant to the study of vasomotor symptoms (e.g., hot flushes) experienced during menopause. In this model, ovariectomized (OVX) rats are used, as the decline in estrogen leads to thermoregulatory instability. The efficacy of this compound is assessed by its ability to attenuate the induced hyperthermic response. Oral administration of this compound has been shown to be effective in this model, demonstrating its potential for in vivo activity.[1]
Conclusion
This compound is a potent and selective norepinephrine reuptake inhibitor that serves as a valuable tool for dissecting the role of norepinephrine in the central nervous system. Its high selectivity over other monoamine transporters allows for a more targeted investigation of noradrenergic pathways. The experimental protocols detailed in this guide provide a framework for the in vitro and in vivo characterization of this compound and other novel NRIs. The presented data and methodologies underscore the importance of a multi-faceted approach, from molecular binding assays to in vivo functional studies, in the comprehensive evaluation of new pharmacological agents. This technical guide is intended to support the ongoing research and development efforts in the field of norepinephrine pharmacology.
References
Methodological & Application
Application Notes and Protocols for WAY-260022 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing WAY-260022, a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction
This compound is a selective inhibitor of the norepinephrine transporter, with demonstrated oral efficacy in a rat model of thermoregulatory dysfunction.[1] Its primary mechanism of action is the blockade of norepinephrine reuptake at the synaptic cleft, leading to increased extracellular concentrations of norepinephrine and enhanced noradrenergic signaling. This document outlines the key in vitro assays used to determine the potency and selectivity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on the human norepinephrine transporter (hNET) and its selectivity over the human serotonin (B10506) (hSERT) and dopamine (B1211576) (hDAT) transporters have been quantified using in vitro assays. The data is summarized in the table below.
| Transporter | Assay Type | Parameter | Value (nM) |
| hNET | Inhibition of [³H]norepinephrine uptake | IC₅₀ | 15 |
| hSERT | Inhibition of [³H]serotonin uptake | IC₅₀ | >43,000 |
| hDAT | Inhibition of [³H]dopamine uptake | IC₅₀ | >54,800 |
Data sourced from Gavrin et al., 2010.
Signaling Pathway
This compound modulates noradrenergic signaling by blocking the norepinephrine transporter (NET). In a typical noradrenergic synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron, initiating a downstream signaling cascade. The NET terminates this signal by reabsorbing norepinephrine back into the presynaptic neuron. By inhibiting NET, this compound prolongs the presence of norepinephrine in the synaptic cleft, thereby enhancing its effects on postsynaptic receptors.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of this compound. These are based on standard methodologies for assessing norepinephrine transporter inhibition.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the norepinephrine transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine (for positive control).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).
-
Wash Buffer: Cold KRH buffer.
-
Scintillation Cocktail.
-
Microplates: 24- or 96-well plates.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
Protocol:
-
Cell Plating: Seed hNET-HEK293 cells into 24- or 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 200,000 cells/well for a 24-well plate). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor (Desipramine) in KRH buffer. Also, prepare a vehicle control (buffer with DMSO, if used to dissolve compounds).
-
Assay Initiation:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells gently with KRH buffer.
-
Add the prepared compound dilutions to the respective wells.
-
Pre-incubate the plates for 10-20 minutes at room temperature or 37°C.
-
-
Substrate Addition: Add [³H]Norepinephrine to each well to a final concentration near its Kₘ value (e.g., 20 nM).
-
Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Assay Termination:
-
Rapidly aspirate the solution from the wells.
-
Wash the cells multiple times with ice-cold wash buffer to remove unincorporated radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like Desipramine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
-
Selectivity Assays (hSERT and hDAT)
To determine the selectivity of this compound, similar uptake inhibition assays are performed using cell lines expressing the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT).
Modifications to the NET Assay Protocol:
-
Cell Lines: Use HEK293 cells stably expressing hSERT or hDAT.
-
Radiolabeled Substrates:
-
For hSERT assay: Use [³H]Serotonin.
-
For hDAT assay: Use [³H]Dopamine.
-
-
Reference Inhibitors:
-
For hSERT assay: Use a selective serotonin reuptake inhibitor (SSRI) like Fluoxetine.
-
For hDAT assay: Use a selective dopamine reuptake inhibitor like GBR12909.
-
The rest of the protocol remains largely the same, with potential minor adjustments to incubation times and substrate concentrations based on the specific transporter characteristics.
Disclaimer
These protocols are intended as a guide for research purposes only and should be adapted and optimized by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling chemical and radioactive materials.
References
Application Notes and Protocols for In Vivo Studies of WAY-260022 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor that has demonstrated efficacy in preclinical rat models, particularly in the context of thermoregulatory dysfunction.[1][2] These application notes provide detailed protocols for in vivo studies of this compound in rat models, focusing on the assessment of its efficacy in a model of vasomotor symptoms, its pharmacokinetic profile, and its mechanism of action through in vivo microdialysis.
I. Efficacy in a Rat Model of Thermoregulatory Dysfunction
A key in vivo application of this compound is in a telemetric rat model of ovariectomy-induced thermoregulatory dysfunction, which serves as a preclinical model for vasomotor symptoms (e.g., hot flashes) experienced by menopausal women.[1]
Experimental Protocol: Telemetric Assessment of Thermoregulatory Dysfunction
This protocol outlines the procedure for evaluating the effect of this compound on tail skin temperature (TST) in ovariectomized (OVX) Sprague-Dawley rats.
1. Animal Model and Surgical Procedure:
-
Animal: Adult female Sprague-Dawley rats.
-
Surgery:
-
Animals are ovariectomized to induce a state of estrogen deficiency, which leads to disruptions in thermoregulation.
-
A telemetry transmitter is surgically implanted to allow for continuous monitoring of core body and/or tail skin temperature without restraining the animal. The transmitter can be placed subcutaneously on the back or in the abdominal cavity.[3][4][5]
-
2. Housing and Acclimation:
-
House rats individually in a controlled environment with a regular light-dark cycle (e.g., 12 hours light, 12 hours dark).
-
Allow for a post-surgical recovery period and acclimation to the housing conditions and telemetry equipment.
3. Drug Administration:
-
Vehicle: Prepare a vehicle solution of 2% Tween-80 and 0.5% methylcellulose (B11928114) in water.[1]
-
This compound Preparation: Suspend this compound in the vehicle at the desired concentrations (e.g., 5, 10, 30 mg/kg).
-
Administration: Administer the compound or vehicle orally (p.o.) via gavage.
4. Data Acquisition and Analysis:
-
Continuously record tail skin temperature using the telemetry system.
-
The primary endpoint is a dose-dependent decrease in TST during the dark (active) phase.[1]
-
Statistical analysis: Compare the TST of the this compound-treated groups to the vehicle-treated group. A significant decrease (p < 0.05) indicates efficacy.[1]
Quantitative Data: Efficacy of this compound in the Rat Thermoregulatory Dysfunction Model
| Dose (mg/kg, p.o.) | Outcome | Reference |
| 5 | Minimum Efficacious Dose (MED) for decreasing tail skin temperature. | [1] |
| 30 | Significant decrease in tail skin temperature. | [1] |
II. Pharmacokinetic Studies in Sprague-Dawley Rats
Understanding the pharmacokinetic profile of this compound is crucial for interpreting its pharmacological effects.
Experimental Protocol: Oral Pharmacokinetics
This protocol describes the methodology for determining the pharmacokinetic parameters of this compound following oral administration in Sprague-Dawley rats.[1][6][7][8]
1. Animal Model:
-
Animal: Adult female Sprague-Dawley rats.[1]
2. Drug Administration:
-
Formulation: this compound suspended in 2% Tween-80/0.5% methylcellulose in water.[1]
-
Dose: Administer a single oral dose (e.g., 10 mg/kg) via gavage.[1]
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At each time point, euthanize a subset of animals to collect brain and hypothalamus tissue.[1]
-
Process blood to obtain plasma.
4. Sample Analysis:
-
Analyze the concentration of this compound in plasma, brain, and hypothalamus samples using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
F: Bioavailability (requires intravenous administration data for comparison).[1]
-
Quantitative Data: Pharmacokinetics of this compound in Female Sprague-Dawley Rats (10 mg/kg, p.o.)
| Parameter | Plasma (ng/mL) | Brain (ng/g) | Hypothalamus (ng/g) | Reference |
| Cmax | 145 ± 25 | 460 ± 64 | 536 ± 78 | [1] |
| AUC (0-24h) | 980 ± 150 | 3840 ± 560 | 4480 ± 650 | [1] |
| Oral Bioavailability (F) | 20-49% | - | - | [1] |
III. In Vivo Microdialysis for Assessing Norepinephrine Transporter Occupancy
In vivo microdialysis is a powerful technique to confirm the mechanism of action of this compound by measuring its effect on extracellular norepinephrine levels in specific brain regions.[1][9][10][11]
Experimental Protocol: In Vivo Microdialysis in the Rat Hypothalamus
This protocol details the procedure for measuring norepinephrine levels in the hypothalamus of conscious, freely moving rats following administration of this compound.[12][13]
1. Animal Model and Surgical Procedure:
-
Animal: Adult female Sprague-Dawley rats.
-
Surgery:
-
Stereotaxically implant a guide cannula targeting the hypothalamus.
-
Allow for a post-surgical recovery period.
-
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal norepinephrine levels.
3. Drug Administration:
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle.[1]
4. Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals post-drug administration.
-
Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14][15][16]
5. Data Analysis:
-
Express norepinephrine levels as a percentage of the baseline.
-
A significant increase in extracellular norepinephrine levels in the this compound-treated group compared to the vehicle group confirms NET inhibition in the hypothalamus.[1]
Quantitative Data: Effect of this compound on Hypothalamic Neurotransmitter Levels
| Treatment (30 mg/kg, p.o.) | Norepinephrine | Serotonin | Dopamine | Reference |
| This compound | Significantly Increased | No Change | No Change | [1] |
| Vehicle | No Change | No Change | No Change | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for thermoregulation study.
Caption: Workflow for pharmacokinetic study.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telemetry augments the validity of the rat as a model for heat acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 13. kjpp.net [kjpp.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
Application Note & Protocol: Preparation of WAY-260022 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
WAY-260022 is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has demonstrated excellent selectivity over serotonin (B10506) and dopamine (B1211576) transporters.[1][2][3] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), which leads to an increased concentration of norepinephrine in the synaptic cleft. This activity makes it a valuable tool in neuroscience research, particularly in studies related to thermoregulatory dysfunction and other neurological processes modulated by norepinephrine signaling.[2]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized below. This information is essential for accurate calculations and solution preparation.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol[4] |
| Synonyms | NRI-022[1][4] |
| CAS Number | 850692-43-2[4] |
| Molecular Formula | C₂₁H₃₁F₃N₂O₂[4] |
| Molecular Weight | 400.48 g/mol [1][4][7] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[4] |
Table 2: Preparation of Common this compound Stock Solutions in DMSO
This table provides the required mass of this compound for preparing various stock solution concentrations. Calculations are based on a molecular weight of 400.48 g/mol .
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.40 mg | 2.00 mg | 4.00 mg |
| 10 mM | 4.00 mg | 20.02 mg | 40.05 mg |
| 25 mM | 10.01 mg | 50.06 mg | 100.12 mg |
| 50 mM | 20.02 mg | 100.12 mg | 200.24 mg |
Note: The formula used for calculation is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Protocol for Preparing a 10 mM Stock Solution
This protocol details the steps for preparing 1 mL of a 10 mM this compound stock solution. Volumes can be adjusted according to the values in Table 2.
-
Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, 4.00 mg of this compound is required.
-
Weigh Compound: Carefully weigh 4.00 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[8] If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[8][9] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store:
-
Labeling: Clearly label all vials with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.[10][11]
3. Working Solution Preparation
When preparing working solutions for cell culture or other aqueous-based assays, it is crucial to maintain a low final concentration of DMSO (typically ≤0.1%) to avoid solvent-induced cellular toxicity or artifacts.[9]
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium or assay buffer. Mix thoroughly before adding to your experimental setup.
Visualizations
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (iso)way260022 — TargetMol Chemicals [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. acs.org [acs.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. (Iso)-WAY-260022 Supplier | CAS 1214914-38-1 | AOBIOUS [aobious.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for WAY-260022 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of WAY-260022 in animal research, with a focus on its application in studying thermoregulatory dysfunction. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate experimental design and execution.
Introduction
This compound is a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor.[1] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound effectively increases the concentration and duration of action of this neurotransmitter. This mechanism of action makes it a valuable tool for investigating the role of noradrenergic signaling in various physiological and behavioral processes. Notably, this compound has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, suggesting its potential for studying conditions such as vasomotor symptoms (VMS) experienced during menopause.[1]
Mechanism of Action
This compound selectively binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing the activation of postsynaptic adrenergic receptors. The increased noradrenergic signaling in key brain regions, such as the hypothalamus, is thought to mediate its effects on thermoregulation.
Application: Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction
A primary and well-documented application of this compound is in the ovariectomized (OVX) rat model, which is used to study thermoregulatory changes analogous to menopausal hot flashes.[1] In this model, the removal of ovaries leads to a disruption of the normal diurnal rhythm of tail skin temperature (TST), causing it to remain elevated.[1] this compound has been shown to dose-dependently reduce the elevated TST in these animals, indicating its potential to ameliorate vasomotor symptoms.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound in the Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction
This protocol details the methodology for assessing the efficacy of this compound in an established animal model of postmenopausal vasomotor symptoms.
1. Animal Model
-
Species: Female Sprague-Dawley rats.
-
Procedure: Ovariectomy is performed to induce a state of estrogen deficiency, which leads to thermoregulatory dysfunction. Animals should be allowed to recover for a sufficient period (e.g., 2-3 weeks) before experimental procedures.
-
Housing: Animals should be housed under a controlled light-dark cycle (e.g., 12:12h) and temperature.
2. Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: A solution of 2% Tween-80 and 0.5% methylcellulose (B11928114) in water is a suitable vehicle for oral administration.[1]
-
Dosage Range: 5 mg/kg to 30 mg/kg, administered orally (p.o.). A minimum efficacious dose (MED) of 5 mg/kg has been reported.[1]
-
Administration: Administer the prepared solution via oral gavage. The volume of administration should be calculated based on the animal's body weight.
3. Measurement of Tail Skin Temperature (TST)
-
Method: Telemetry is the preferred method for continuous and non-invasive monitoring of TST. A telemetry transmitter is surgically implanted in the animal.
-
Data Collection: TST is recorded at regular intervals (e.g., every 30 minutes) throughout the light and dark phases.
-
Efficacy Endpoint: A significant decrease in the elevated TST during the dark (active) phase following this compound administration compared to vehicle-treated controls. The onset of effect is defined as the first of two consecutive 30-minute intervals with a statistically significant decrease in TST.[1]
4. Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Transporter Inhibition Profile of this compound
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 82 |
| Human Serotonin Transporter (hSERT) | >10,000 |
| Human Dopamine Transporter (hDAT) | >10,000 |
| Data from Gavrin et al., 2010[1] |
Table 2: In Vivo Efficacy of this compound in the OVX Rat Thermoregulatory Dysfunction Model (Oral Administration)
| Dose (mg/kg) | Onset of Effect (hours) | Duration of Effect (hours) | Maximum TST Decrease (°C) | Average TST Decrease (°C) |
| 5 | 1.0 | 4.0 | -2.50 | -3.75 |
| 10 | 0.5 | 6.0 | -2.75 | -4.50 |
| 30 | 0.5 | 6.5 | -2.75 | -4.87 |
| Data from Gavrin et al., 2010[1] |
Table 3: Pharmacokinetic Properties of this compound in Female Rats
| Parameter | Value |
| Bioavailability (F%) | 8 |
| Cmax (ng/mL) at 10 mg/kg p.o. | Not Reported |
| Tmax (hours) at 10 mg/kg p.o. | Not Reported |
| AUC (ng*h/mL) at 10 mg/kg p.o. | Not Reported |
| Data from Gavrin et al., 2010[1] |
Signaling Pathway
The primary mechanism of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an increase in synaptic norepinephrine levels, which then activates adrenergic receptors on postsynaptic neurons. Adrenergic receptors are G-protein coupled receptors that, upon activation, can initiate downstream signaling cascades, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB can then modulate the transcription of genes involved in neuronal function and plasticity.
General Considerations for Other Behavioral and Physiological Assays
While the primary data for this compound is in the thermoregulation model, its mechanism as a NET inhibitor suggests its utility in other behavioral and physiological paradigms. Researchers interested in exploring the effects of this compound in other domains should consider the following general protocols, adapting the dosage and administration of this compound as needed.
Forced Swim Test (FST) for Antidepressant-like Effects
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: A pre-test session of 15 minutes is followed 24 hours later by a 5-minute test session. This compound or vehicle would be administered prior to the test session (e.g., 30-60 minutes before).
-
Measures: The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for 5 minutes. This compound or vehicle would be administered prior to the test.
-
Measures: Time spent in the open arms and the number of entries into the open arms are recorded. An increase in these measures suggests an anxiolytic effect, while a decrease may indicate an anxiogenic effect.
Cognitive Function Assays (e.g., Novel Object Recognition)
-
Apparatus: An open field arena with two identical objects during the familiarization phase and one familiar and one novel object during the test phase.
-
Procedure: Following a habituation period, the animal is allowed to explore the two identical objects. After a retention interval, the animal is returned to the arena with one of the original objects replaced by a novel one. This compound or vehicle would be administered before the familiarization or test phase depending on the aspect of cognition being studied (e.g., acquisition, consolidation, retrieval).
-
Measures: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for WAY-260022 in Neurotransmitter Reuptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in neurotransmitter reuptake assays to characterize its inhibitory activity and selectivity. The protocols described below include both traditional radiolabeled substrate uptake assays and modern fluorescence-based methods.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against the human norepinephrine, serotonin, and dopamine transporters.
| Transporter | Cell Line | Assay Method | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | MDCK-Net6 | Radioligand Uptake | 82 |
| Human Serotonin Transporter (hSERT) | JAR | Radioligand Uptake | >10,000 |
| Human Dopamine Transporter (hDAT) | - | Radioligand Binding | >10,000 |
Data presented as the average of at least three independent experiments, each performed in triplicate.
Signaling Pathways and Experimental Workflows
Monoamine Transporter Reuptake Signaling Pathway
Monoamine transporters, including NET, SERT, and DAT, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. The transport cycle is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.
Caption: General signaling pathway of a monoamine transporter.
Experimental Workflow for Radiometric Neurotransmitter Uptake Assay
This workflow outlines the key steps involved in a traditional radiolabeled neurotransmitter uptake assay to determine the IC50 of an inhibitor like this compound.
Caption: Workflow for a radiolabeled neurotransmitter uptake assay.
Experimental Workflow for Fluorescence-Based Neurotransmitter Uptake Assay
This workflow illustrates the steps for a more modern, fluorescence-based neurotransmitter uptake assay, which offers a non-radioactive alternative.
Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.
Experimental Protocols
Protocol 1: Radiometric Norepinephrine Reuptake Inhibition Assay in MDCK-hNET Cells
This protocol is designed to measure the inhibitory effect of this compound on the human norepinephrine transporter (hNET) expressed in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells stably expressing hNET (MDCK-hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)
-
Poly-D-lysine coated 96-well plates
-
This compound
-
[³H]Norepinephrine
-
Desipramine (as a positive control)
-
Krebs-Ringer-HEPES (KRH) buffer (Composition: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Cell harvester and filter mats
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed MDCK-hNET cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells/well. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. A typical concentration range would be from 1 pM to 10 µM. Prepare a solution of Desipramine (e.g., 10 µM) as a positive control for maximal inhibition.
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with 200 µL of KRH buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of this compound, Desipramine, or vehicle (for total uptake) to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]Norepinephrine to each well to achieve a final concentration approximately at its Km value for hNET.
-
Uptake Reaction: Incubate the plate for 10-15 minutes at room temperature.
-
Termination of Uptake: Terminate the assay by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer using a cell harvester.
-
Measurement:
-
Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of Desipramine) from the total uptake (vehicle).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Serotonin Reuptake Inhibition Assay in JAR Cells
This protocol is used to assess the selectivity of this compound by measuring its effect on the human serotonin transporter (hSERT) endogenously expressed in human choriocarcinoma (JAR) cells.
Materials:
-
JAR cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
This compound
-
[³H]Serotonin ([³H]5-HT)
-
Fluoxetine (as a positive control)
-
Krebs-Ringer-HEPES (KRH) buffer (same composition as above)
-
Scintillation fluid
-
Cell harvester and filter mats
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed JAR cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Prepare a solution of Fluoxetine (e.g., 10 µM) as a positive control.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells once with KRH buffer.
-
Add 50 µL of KRH buffer with the test compound, positive control, or vehicle to the wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]5-HT to each well.
-
Uptake Reaction: Incubate for 10-20 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.
-
Measurement: Lyse the cells and measure radioactivity as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 of this compound for hSERT.
Protocol 3: Fluorescence-Based Neurotransmitter Reuptake Inhibition Assay
This protocol provides a general, non-radioactive method for assessing the inhibitory activity of this compound on cells expressing hNET, hSERT, or hDAT, using a commercially available fluorescence-based assay kit (e.g., from Molecular Devices).
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hNET, HEK293-hSERT, or HEK293-hDAT)
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
This compound
-
Known selective inhibitors for each transporter as positive controls (e.g., Desipramine for NET, Fluoxetine for SERT, GBR12909 for DAT)
-
Fluorescence-based Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
-
Assay buffer (typically provided in the kit or a Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed the cells in black, clear-bottom microplates at a density recommended by the cell provider or optimized in your lab (e.g., 20,000 - 40,000 cells/well for a 96-well plate). Culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls in the assay buffer.
-
Assay Initiation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted compounds to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Fluorescent Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions. Add this solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader. The assay can be run in kinetic mode (reading every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 30 minutes).
-
Data Analysis:
-
For kinetic assays, calculate the rate of uptake (slope of the fluorescence signal over time). For endpoint assays, use the final fluorescence values.
-
Normalize the data to the controls (vehicle for 100% activity and a saturating concentration of a known inhibitor for 0% activity).
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a powerful research tool for investigating the norepinephrine transporter. The protocols provided here offer robust methods for characterizing its inhibitory properties and selectivity against other key monoamine transporters. The choice between radiolabeled and fluorescence-based assays will depend on the specific laboratory capabilities and throughput requirements. Careful execution of these assays will yield reliable and reproducible data for advancing research in neuroscience and drug development.
Application Notes and Protocols for WAY-260022 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WAY-260022 in rodent studies, including established dosages, administration routes, and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this potent and selective norepinephrine (B1679862) transporter (NET) inhibitor.
Compound Information
This compound is a selective norepinephrine reuptake inhibitor that has been investigated for its potential therapeutic effects. It demonstrates good oral bioavailability and brain penetration in rodent models.[1]
Dosage and Administration in Rodent Studies
The appropriate dosage and route of administration for this compound are dependent on the specific research question and the rodent model being used. The following table summarizes dosages that have been reported in the literature for pharmacokinetic and efficacy studies.
| Rodent Model | Route of Administration | Dosage | Vehicle | Study Type | Reference |
| Sprague-Dawley Female Rats | Intravenous (IV) | 5 mg/kg | Not Specified | Pharmacokinetic | [1] |
| CD-1 Female Mice | Intravenous (IV) | 5 mg/kg | Not Specified | Pharmacokinetic | [1] |
| Ovariectomized (OVX) Sprague-Dawley Rats | Oral (PO) | 10 mg/kg | Not Specified | Pharmacokinetic | [1] |
| Ovariectomized (OVX) Sprague-Dawley Rats | Oral (PO) | 30 mg/kg | 2% Tween-80/0.5% Methylcellulose (B11928114) in Water | Efficacy (Thermoregulatory Dysfunction) & Microdialysis | [1] |
| Ovariectomized (OVX) Sprague-Dawley Rats | Intraperitoneal (IP) | 30 mg/kg | 2% Tween-80/0.5% Methylcellulose in Water | Efficacy (Thermoregulatory Dysfunction) | [1] |
Experimental Protocols
Pharmacokinetic Studies in Rats and Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a formulation to improve solubility)
-
Sprague-Dawley female rats or CD-1 female mice
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Blood collection supplies (e.g., microcentrifuge tubes, anticoagulant)
-
Anesthesia (if required for blood collection)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. The volume of blood collected should be minimized to avoid undue stress on the animal.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability. Oral bioavailability in rats and mice has been reported to be between 20% and 49%.[1]
Efficacy in a Rat Model of Thermoregulatory Dysfunction
This protocol describes the use of an ovariectomized (OVX) rat model to assess the efficacy of this compound in mitigating thermoregulatory dysfunction, a model for vasomotor symptoms.
Materials:
-
This compound
-
Vehicle: 2% Tween-80/0.5% methylcellulose in water[1]
-
Ovariectomized (OVX) Sprague-Dawley rats with telemetry implants for core body temperature monitoring
-
Dosing syringes and needles
Procedure:
-
Animal Model: Use ovariectomized Sprague-Dawley rats to model surgically induced menopause. Allow sufficient time for post-operative recovery and stabilization of temperature fluctuations.
-
Telemetry Monitoring: Continuously monitor the core body temperature of the rats using implanted telemetry devices.
-
Dosing:
-
Administer this compound at a dose of 30 mg/kg via either the oral (PO) or intraperitoneal (IP) route.[1]
-
A vehicle control group should be included.
-
-
Data Collection: Record core body temperature data continuously before and after drug administration.
-
Data Analysis: Analyze the temperature data to determine the effect of this compound on thermoregulatory dysfunction. A significant decrease in temperature fluctuations compared to the vehicle group indicates efficacy.
In Vivo Microdialysis in the Hypothalamus of OVX Rats
This protocol details the procedure for in vivo microdialysis to measure norepinephrine levels in the hypothalamus of OVX rats following administration of this compound.
Materials:
-
This compound
-
Vehicle: 2% Tween-80/0.5% methylcellulose in water[1]
-
Ovariectomized (OVX) Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Analytical equipment for measuring norepinephrine (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the hypothalamus in the OVX rats using a stereotaxic apparatus. Allow for post-operative recovery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the hypothalamus.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal norepinephrine levels.
-
Dosing: Administer this compound orally at a dose of 30 mg/kg.[1]
-
Post-Dosing Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Sample Analysis: Analyze the dialysate samples to quantify the concentration of norepinephrine.
-
Data Analysis: A significant increase in hypothalamic norepinephrine levels following this compound administration, as compared to baseline and vehicle-treated animals, confirms its in vivo activity as a norepinephrine reuptake inhibitor.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for rodent studies with this compound.
References
Application Notes and Protocols for WAY-260022 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3][4] It exhibits high selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), making it a valuable tool for investigating the role of norepinephrine in various physiological and pathological processes within the central nervous system.[1][2][4] Its oral bioavailability and ability to penetrate the brain further enhance its utility in in vivo studies.[2]
These application notes provide an overview of the use of this compound in neuroscience research, with a focus on its application in a preclinical model of thermoregulatory dysfunction. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.
Data Presentation
In Vitro Transporter Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | hNET | Norepinephrine Uptake Inhibition | Human (MDCK-Net6 cells) | Potent (Specific value not stated in abstract) | [2] |
| Desipramine (B1205290) (Standard) | hNET | Norepinephrine Uptake Inhibition | Human (MDCK-Net6 cells) | 3.4 ± 1.6 | [2] |
| This compound | hSERT | Serotonin Uptake Inhibition | Human (JAR cells) | Excellent Selectivity (Specific value not stated in abstract) | [2] |
| Fluoxetine (Standard) | hSERT | Serotonin Uptake Inhibition | Human (JAR cells) | 9.4 ± 3.1 | [2] |
| This compound | hDAT | Dopamine Uptake Inhibition | Human | Excellent Selectivity (Specific value not stated in abstract) | [2] |
In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| This compound | Rat | Oral | 10 | Good brain and hypothalamus exposure; Brain to plasma ratio of 4. | [2] |
| This compound | Ovariectomized (OVX) Rat | Oral | 5 | Minimum Efficacious Dose (MED) in a model of thermoregulatory dysfunction. | [2] |
| This compound | Ovariectomized (OVX) Rat | Oral | 30 | Significantly increased norepinephrine levels in the hypothalamus. No change in serotonin or dopamine levels. | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Inhibition of norepinephrine transporter (NET) by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in a rat thermoregulation model.
Experimental Protocols
In Vitro Norepinephrine Uptake Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit norepinephrine uptake by the human norepinephrine transporter (hNET).
Materials:
-
Madin-Darby canine kidney cells stably transfected with hNET (MDCK-Net6).
-
This compound
-
Desipramine (as a positive control)
-
[³H]Norepinephrine
-
Assay buffer
-
Scintillation counter and vials
Procedure:
-
Culture MDCK-Net6 cells to confluence in appropriate cell culture plates.
-
Prepare serial dilutions of this compound and desipramine in the assay buffer.
-
Wash the cells with assay buffer.
-
Add the different concentrations of the test compounds (this compound) or control (desipramine) to the cells and incubate for a pre-determined time at 37°C.
-
Add [³H]Norepinephrine to the wells and incubate for a specific time at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]Norepinephrine using a scintillation counter.
-
Calculate the percent inhibition of norepinephrine uptake for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Model of Thermoregulatory Dysfunction in Ovariectomized (OVX) Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of menopausal hot flashes.
Materials:
-
Female Sprague-Dawley rats
-
Surgical instruments for ovariectomy
-
Telemetry transmitters for monitoring tail skin temperature (TST)
-
This compound
-
Vehicle (e.g., 2% Tween-80/0.5% methylcellulose (B11928114) in water)
Procedure:
-
Surgical Preparation: Perform bilateral ovariectomy on female rats under anesthesia. Allow for a post-operative recovery period.
-
Telemetry Implantation: Implant telemetry transmitters subcutaneously to allow for continuous monitoring of TST. Allow for another recovery period.
-
Acclimation: Acclimate the animals to the experimental conditions and handling.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Data Collection: Continuously record TST using the telemetry system. The dark phase is often the period of interest for observing temperature changes.[2]
-
Data Analysis:
-
Analyze the change in TST from baseline for each treatment group.
-
The onset of effect can be defined as the first of two consecutive time intervals with a significant temperature decrease compared to the vehicle group.[2]
-
The duration of the effect is the time until there are two consecutive non-significant time intervals.[2]
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups.
-
-
Efficacy Determination: The minimum efficacious dose (MED) is the lowest dose that produces a statistically significant reduction in TST.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effect of this compound on extracellular levels of norepinephrine, serotonin, and dopamine in the rat hypothalamus.
Materials:
-
Ovariectomized (OVX) rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound
-
Vehicle
Procedure:
-
Surgical Implantation: Under anesthesia, implant a guide cannula stereotaxically into the hypothalamus of the OVX rats. Allow for recovery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate using a perfusion pump.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle orally.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal. Compare the changes in neurotransmitter levels between the this compound and vehicle-treated groups using appropriate statistical methods. The results should confirm that this compound selectively increases norepinephrine levels without significantly affecting serotonin or dopamine.[2]
References
WAY-260022: A Potent and Selective Tool Compound for Norepinephrine Transporter (NET) Inhibition
Application Notes and Protocols for Researchers
Introduction
WAY-260022 is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET).[1] Its high affinity for NET and significant selectivity over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) make it an invaluable tool compound for researchers studying the role of norepinephrine in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its characterization, and insights into the norepinephrine signaling pathway.
Data Presentation: Binding Affinity and Potency
This compound exhibits a high affinity for the human norepinephrine transporter (hNET) with excellent selectivity over other monoamine transporters. The following table summarizes the in vitro potency of this compound.
| Transporter | Assay Type | Species | Potency (IC50) | Selectivity vs. hNET |
| hNET | Norepinephrine Uptake Inhibition | Human | 82 nM[1] | - |
| hSERT | Serotonin Uptake Inhibition | Human | >10,000 nM | >120-fold |
| hDAT | Dopamine Uptake Inhibition | Human | >10,000 nM | >120-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.
In Vitro Assays
1. Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is adapted from standard methods for characterizing NET inhibitors and can be used to determine the binding affinity (Ki) of this compound.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human norepinephrine transporter (hNET) in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of a suitable radioligand for NET (e.g., [3H]nisoxetine), and varying concentrations of this compound.
-
To determine non-specific binding, include a parallel set of wells with an excess of a known NET inhibitor (e.g., desipramine).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency of this compound in inhibiting norepinephrine uptake into cells.
-
Cell Culture:
-
Uptake Assay:
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]norepinephrine for NET, [3H]serotonin for SERT, or [3H]dopamine for DAT).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of uptake at each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
In Vivo Assay
1. Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction
This model is used to assess the in vivo efficacy of compounds in alleviating menopausal hot flush-like symptoms.[4][5]
-
Animal Surgery and Preparation:
-
Perform bilateral ovariectomy on adult female Sprague-Dawley rats under anesthesia.
-
Allow the animals to recover for at least two weeks to ensure the depletion of ovarian hormones.
-
Implant a telemetry probe to continuously monitor core body temperature and tail skin temperature.
-
-
Experimental Procedure:
-
House the OVX rats individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle).
-
Record baseline temperature data for a sufficient period to establish a stable diurnal rhythm. Ovariectomy typically leads to an elevation of tail skin temperature, particularly during the dark (active) phase.[5]
-
Administer this compound orally or via another appropriate route at the desired doses.
-
Continue to monitor core body and tail skin temperature for several hours post-dosing.
-
-
Data Analysis:
-
Analyze the changes in tail skin temperature following treatment with this compound compared to vehicle-treated controls.
-
A significant reduction in the elevated tail skin temperature during the dark phase indicates efficacy in this model.
-
Visualizations
Norepinephrine Transporter (NET) Signaling Pathway
The primary function of NET is the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling. Inhibition of NET by compounds like this compound leads to an increased concentration of norepinephrine in the synapse, enhancing its effects on postsynaptic and presynaptic adrenergic receptors.
Caption: NET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Characterizing a Novel NET Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel and selective NET inhibitor like this compound.
Caption: Preclinical workflow for NET inhibitor characterization.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alleviation of thermoregulatory dysfunction with the new serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WAY-260022 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of WAY-260022. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Quick Reference Data
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₃₁F₃N₂O₂ | [1] |
| Molecular Weight | 400.48 g/mol | [1][2][3] |
| Appearance | Solid powder | [1] |
| Purity | >98% (HPLC) | [2][4] |
Solubility
Summary of Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Recommended for creating stock solutions. | [1][2][3] |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous media is challenging. | Inferred from general compound characteristics |
| Ethanol | Data not available | Miscibility with aqueous solutions may be limited. | General knowledge |
| Methanol | Data not available | General knowledge |
FAQs and Troubleshooting Guide: Solubility
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. For example, to prepare a 10 mM stock solution, dissolve 4.0 mg of this compound (MW: 400.48) in 1 mL of DMSO. Ensure the solution is clear and fully dissolved by vortexing.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent effects on your experiment, but high enough to maintain solubility. You may need to perform a vehicle control experiment to assess the impact of DMSO.
-
Use a surfactant or co-solvent: The original developers of this compound used a formulation of 2% Tween-80 and 0.5% methylcellulose (B11928114) in water for in vivo oral dosing in rats. This suggests that surfactants and suspending agents can help to create a homogenous dispersion. For in vitro assays, a low concentration of a biocompatible surfactant like Tween-20 or Pluronic F-68 might improve solubility. Always test the effect of the surfactant alone in your experimental system.
-
Sonication: Gentle sonication in a water bath can sometimes help to re-dissolve small amounts of precipitate and create a more uniform suspension. However, be cautious as this can also generate heat.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor aqueous solubility. It is best to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
Stability
Summary of Stability Data
| Condition | Stability | Notes | Source |
| Solid Form | >2 years at -20°C | Store in a dry, dark place. | [1][4] |
| DMSO Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Solution | Data not available | Assumed to be less stable than DMSO stock. Prepare fresh for each experiment. | General knowledge |
| pH, Light, Temperature | Data not available | As a general precaution, protect solutions from light and extreme temperatures. | General knowledge |
FAQs and Troubleshooting Guide: Stability
Q1: How should I store the solid compound and my stock solutions?
A1:
-
Solid this compound: Store the solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended[1]. The shelf life is greater than 2 years if stored properly[1][4].
-
DMSO Stock Solutions: For short-term use, store at 0-4°C. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C[1].
Q2: How stable is this compound in my aqueous experimental media?
A2: There is no specific data available on the stability of this compound in aqueous solutions. As a general best practice for compounds with unknown stability in aqueous media:
-
Prepare fresh working solutions: Prepare your aqueous dilutions of this compound immediately before each experiment.
-
Avoid prolonged storage: Do not store this compound in aqueous buffers for extended periods.
-
Protect from light: Keep solutions in amber tubes or cover them with foil to minimize potential photodegradation.
-
Maintain consistent temperature: Keep your experimental solutions at the required temperature for your assay and avoid unnecessary temperature fluctuations.
Q3: I am getting inconsistent results in my experiments that run over several hours. Could this be a stability issue?
A3: Yes, inconsistent results in longer experiments can be indicative of compound degradation.
-
Time-course experiment: To investigate this, you can run a control experiment where you pre-incubate this compound in your assay buffer for the maximum duration of your experiment before adding it to your cells or protein. Compare the activity of the pre-incubated compound to a freshly prepared solution.
-
LC-MS analysis: If you have access to analytical instrumentation, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the integrity of this compound in your experimental buffer over time.
Signaling Pathway and Experimental Considerations
This compound is a selective inhibitor of the norepinephrine (B1679862) transporter (NET)[1][5][6]. It shows excellent selectivity over the serotonin (B10506) and dopamine (B1211576) transporters[5][6]. When designing experiments, it is crucial to consider the downstream effects of NET inhibition.
Caption: Mechanism of action of this compound as a norepinephrine transporter inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. (iso)way260022 — TargetMol Chemicals [targetmol.com]
- 3. (Iso)-WAY-260022 Supplier | CAS 1214914-38-1 | AOBIOUS [aobious.com]
- 4. This compound | 850692-43-2 | MOLNOVA [molnova.com]
- 5. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preventing WAY-260022 precipitation in aqueous solutions
Welcome to the technical support center for WAY-260022. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered when working with this compound in aqueous solutions.
Q1: My this compound precipitated after I diluted my DMSO stock solution with an aqueous buffer. What went wrong and how can I prevent this?
A1: Precipitation upon addition of an aqueous buffer to a DMSO stock solution is a common issue for poorly water-soluble compounds like this compound. This is often due to a rapid change in solvent polarity, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer. This gradual addition helps to avoid localized high concentrations of the compound and allows for better dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for cell-based assays, to minimize both precipitation and potential solvent-induced cellular toxicity.[1]
-
Temperature: Ensure both the stock solution and the aqueous buffer are at room temperature before mixing.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] this compound is readily soluble in DMSO.
Q3: Is there a recommended vehicle for in vivo animal studies with this compound?
A3: Yes, a previously published study successfully used a vehicle of 2% Tween-80 and 0.5% methylcellulose (B11928114) in water for oral administration of this compound in rats.[3]
Q4: How do I prepare the 2% Tween-80 / 0.5% methylcellulose vehicle?
A4: Preparing a stable and homogenous methylcellulose solution requires a specific procedure. Here is a general protocol:
-
Heat approximately one-third of the total required volume of water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is well dispersed.
-
Once dispersed, add the remaining two-thirds of the water as cold water or ice to bring the temperature down.
-
Continue stirring the solution at 2-8°C until it becomes clear and uniform.
-
Add the Tween-80 to the final volume and mix thoroughly.
Q5: What are some alternative strategies to improve the aqueous solubility of this compound for my experiments?
A5: If you continue to experience precipitation, consider the following strategies:
-
Co-solvents: The use of a water-miscible co-solvent in your aqueous buffer can help to increase the solubility of hydrophobic compounds.[4][5] Commonly used co-solvents in pharmaceutical formulations include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol. The final concentration of the co-solvent should be optimized to ensure it does not negatively impact your experimental system.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose. The formation of an inclusion complex can improve the stability and bioavailability of the compound.
Quantitative Data Summary
While specific quantitative data on the aqueous solubility of this compound is limited in publicly available literature, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions.[2] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation when diluted from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Diluted Aqueous Working Solution of this compound for In Vitro Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO (typically <0.5%).
-
Calculate the volume of the DMSO stock solution and the aqueous buffer required.
-
Dispense the required volume of the aqueous buffer into a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound
References
WAY-260022 off-target effects on serotonin and dopamine transporters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WAY-260022 in their experiments. The information focuses on its known selectivity and potential off-target effects on the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3] Its primary mechanism is to block the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine.
Q2: Does this compound have significant off-target effects on serotonin and dopamine transporters?
A2: this compound exhibits excellent selectivity for the norepinephrine transporter over the serotonin and dopamine transporters.[2] While it has been tested for activity at SERT and DAT, its inhibitory potency is significantly lower for these transporters compared to NET.
Q3: What are the reported binding affinities or inhibition potencies of this compound for SERT and DAT?
A3: The inhibitory concentrations (IC50) and binding affinities (Ki) of this compound have been quantified and are summarized in the data tables below. These values demonstrate its high selectivity for the norepinephrine transporter.
Q4: In which experimental models has the selectivity of this compound been demonstrated?
A4: The selectivity of this compound has been demonstrated in vitro using cell lines expressing the human transporters. For instance, its effect on norepinephrine uptake was tested in Madin-Darby canine kidney cells stably transfected with the human norepinephrine transporter (MDCK-Net6 cells).[2] Serotonin uptake was assessed in a human choriocarcinoma cell line (JAR cells) that natively expresses the human serotonin transporter.[2] The binding to the human dopamine transporter was determined using membranes from Chinese hamster ovary (CHO) cells expressing the recombinant hDAT.[2] In vivo, administration of this compound in rats at a dose of 30 mg/kg significantly increased norepinephrine levels in the hypothalamus without altering the levels of serotonin or dopamine.[2]
Data Presentation
Table 1: In Vitro Potency of this compound at Human Monoamine Transporters
| Transporter | Assay Type | Cell Line | Potency (IC50/Ki) |
| hNET | Norepinephrine Uptake Inhibition | MDCK-Net6 | IC50 = 82 nM |
| hSERT | Serotonin Uptake Inhibition | JAR | IC50 > 10,000 nM |
| hDAT | Radioligand Binding ([³H]WIN-35428) | CHO | Ki > 10,000 nM |
Data sourced from Gavrin LK, et al. ACS Med Chem Lett. 2010.[2]
Experimental Protocols
While specific, detailed step-by-step protocols for this compound are proprietary to the discovering entity, the following are generalized methodologies based on the cited literature for key experiments.
1. Norepinephrine Uptake Inhibition Assay
-
Cell Line: Madin-Darby canine kidney cells stably transfected with the human norepinephrine transporter (MDCK-Net6).
-
Methodology:
-
Plate MDCK-Net6 cells in appropriate cell culture plates and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of this compound or a standard inhibitor (e.g., Desipramine, IC50 = 3.4 ± 1.6 nM) for a specified time.[2]
-
Initiate the uptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [³H]NE).
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Serotonin Uptake Inhibition Assay
-
Cell Line: Human choriocarcinoma cell line (JAR) natively expressing the human serotonin transporter.
-
Methodology:
-
Culture JAR cells to an appropriate density in multi-well plates.
-
Wash the cells with buffer.
-
Pre-incubate the cells with this compound or a standard inhibitor (e.g., Fluoxetine, IC50 = 9.4 ± 3.1 nM) at various concentrations.[2]
-
Add radiolabeled serotonin (e.g., [³H]5-HT) to start the uptake.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by washing with ice-cold buffer.
-
Determine the intracellular radioactivity by scintillation counting after cell lysis.
-
Calculate the IC50 value from the concentration-response curve.
-
3. Dopamine Transporter Radioligand Binding Assay
-
Preparation: Membranes from Chinese hamster ovary (CHO) cells expressing recombinant human dopamine transporter (hDAT).
-
Methodology:
-
Prepare cell membranes from the hDAT-expressing CHO cells.
-
In a multi-well plate, combine the cell membranes, a radioligand specific for DAT (e.g., [³H]WIN-35428), and varying concentrations of this compound.
-
A standard competitor (e.g., Mazindol, Ki = 22.1 ± 6.5 nM) should be used for comparison.[2]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation based on the IC50 value obtained from the competition binding curve.
-
Troubleshooting Guides
Issue: High variability in uptake assay results.
-
Possible Cause 1: Inconsistent cell density.
-
Solution: Ensure even cell seeding and check for monolayer confluence before starting the experiment. Use a consistent cell passage number.
-
-
Possible Cause 2: Fluctuation in temperature.
-
Solution: Transporter activity is highly temperature-dependent. Ensure all incubation steps are performed at the specified temperature without fluctuations. Use a water bath or a temperature-controlled incubator.
-
-
Possible Cause 3: Inaccurate timing of uptake or termination.
-
Solution: Use a multichannel pipette for simultaneous addition of substrate and stop solution. Ensure rapid and thorough washing to terminate the uptake process effectively.
-
Issue: Low signal-to-noise ratio in the binding assay.
-
Possible Cause 1: High non-specific binding.
-
Solution: Optimize the concentration of the radioligand. Pre-coat the filter plates with a blocking agent (e.g., polyethyleneimine). Ensure the washing buffer is ice-cold and the washing steps are performed quickly.
-
-
Possible Cause 2: Low specific binding.
-
Solution: Check the integrity and concentration of the cell membrane preparation. Ensure the radioligand has not degraded. Verify the incubation time is sufficient to reach equilibrium.
-
Issue: Calculated IC50/Ki values for this compound at SERT/DAT are lower than expected.
-
Possible Cause 1: Compound purity or solvent issues.
-
Solution: Verify the purity of the this compound sample. Ensure the solvent used to dissolve the compound does not interfere with the assay. Run a vehicle control.
-
-
Possible Cause 2: Experimental conditions favoring non-specific interactions.
-
Solution: Review the buffer composition and pH. Ensure the assay is run under conditions that minimize non-specific binding and uptake.
-
Visualizations
Caption: Workflow for a typical monoamine transporter uptake inhibition assay.
Caption: Selectivity profile of this compound for monoamine transporters.
References
Troubleshooting inconsistent results with WAY-260022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-260022. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3][4][5] Its primary mechanism of action is to block the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By inhibiting NET, this compound increases the concentration and duration of action of norepinephrine in the synapse.
Q2: What is the intended research application for this compound?
This compound was developed for the treatment of vasomotor symptoms (VMS), such as hot flushes, associated with menopause.[1] It has shown efficacy in animal models of thermoregulatory dysfunction.[1][2][4][5]
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For short-term storage (days to weeks), it is recommended to store at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[6]
Q4: Does this compound have activity at other monoamine transporters?
This compound exhibits excellent selectivity for the norepinephrine transporter over the serotonin (B10506) and dopamine (B1211576) transporters.[1][2][4][5]
Troubleshooting Inconsistent In Vitro Results
Problem 1: High variability or low signal in norepinephrine uptake assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Viability | Before beginning the uptake assay, perform a cell viability test (e.g., Trypan Blue exclusion). Ensure that cells are healthy and not overgrown. | A high percentage of viable cells (>90%) should result in a more consistent and reproducible signal.[7] |
| Incorrect Cell Density | Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay. Too few or too many cells can lead to a low signal-to-background ratio.[7] | A clear and consistent signal that is proportional to the number of cells within the optimal range.[7] |
| Low NET Expression | Verify NET expression in your cell line using a potent positive control inhibitor (e.g., desipramine). If expression is low, consider optimizing cell culture conditions or using a cell line with higher NET expression, such as MDCK-hNET or SK-N-BE(2)C cells.[1][7][8] | A significant difference in signal between the baseline and the positive control inhibitor, indicating functional transporter expression.[7] |
| Norepinephrine Substrate Issues | For radiolabeled assays, check the expiration date and specific activity of the [3H]-norepinephrine. For fluorescent assays, protect the substrate from light and prepare fresh solutions as recommended by the manufacturer.[7] | Increased signal in control wells (no inhibitor) and a clear dose-response with this compound.[7] |
| Suboptimal Incubation Time | Optimize the incubation times for both this compound and the norepinephrine substrate to ensure sufficient time for inhibitor binding and substrate uptake.[7] | A clear, dose-dependent inhibition by this compound and a robust signal in the control wells.[7] |
| Improper Washing (Radiolabeled Assay) | Perform washing steps quickly and with ice-cold buffer to minimize the dissociation of the radiolabeled norepinephrine. Inadequate washing can lead to high background, while excessive washing can remove the specifically bound substrate.[7] | A low background signal in the non-specific binding wells and a high signal in the total binding wells.[7] |
Problem 2: IC50 values for this compound are inconsistent with expected values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | A restored and consistent inhibitory effect of this compound.[7] |
| Assay Buffer Composition | Ensure the assay buffer has the correct pH, ionic strength, and contains necessary components like glucose and antioxidants (e.g., ascorbic acid) to maintain cell health and prevent substrate oxidation.[9] | Improved cell viability and consistent transporter activity, resulting in a more robust and reproducible signal. |
| Differences in Cell Lines and Methods | Be aware that IC50 values can vary between different cell lines (e.g., Caco-2 vs. MDCK-MDR1) and with different calculation methods.[10] When comparing data, ensure that the experimental conditions are as similar as possible. | Consistent IC50 values when using the same cell line and calculation method. |
Troubleshooting Inconsistent In Vivo Results
Problem: High variability in efficacy studies using animal models of menopause.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Animal Model | The choice of animal model for menopause is critical. The ovariectomy (OVX) model is common but results in an abrupt loss of ovarian function, unlike the progressive loss in natural menopause.[11] The 4-vinylcyclohexene (B86511) diepoxide (VCD) model allows for a more gradual loss of ovarian hormones and preserves the ovarian tissue.[11][12] Consider the specific research question when selecting a model. | A more translationally relevant model that better mimics the human menopausal transition. |
| Age of Animals in OVX Model | Younger and older animals respond differently to ovariectomy. Younger animals show a more rapid and robust decrease in circulating ovarian hormone levels.[13] Ensure that the age of the animals is consistent across all experimental groups. | Reduced variability in hormonal profiles and experimental outcomes. |
| This compound Formulation and Administration | Ensure a consistent and appropriate formulation for in vivo administration. For oral administration, a common vehicle is 2% Tween-80/0.5% methylcellulose (B11928114) in water.[1] Inconsistent formulation can lead to variable absorption and bioavailability. | Consistent pharmacokinetic profiles and more reliable efficacy data. |
| Lack of Blinding and Randomization | To avoid bias, ensure that animals are randomly assigned to treatment groups and that the researchers administering the compound and assessing the outcomes are blinded to the treatment groups. | Increased scientific validity and reproducibility of the experimental results. |
Quantitative Data
Table 1: In Vitro Selectivity of this compound
| Transporter | Assay Type | Cell Line | IC50 / Ki (nM) |
| Human Norepinephrine Transporter (hNET) | NE Uptake Inhibition | MDCK-Net6 | IC50 = 3.4 ± 1.6 |
| Human Serotonin Transporter (hSERT) | 5-HT Uptake Inhibition | JAR | >1000 (% inhibition at 1000 nM) |
| Human Dopamine Transporter (hDAT) | [3H]WIN-35428 Binding | CHO | >1000 (% inhibition at 1000 nM) |
| Data from Gavrin LK, et al. ACS Med Chem Lett. 2010.[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Bioavailability (F%) |
| Rats | 20% |
| CD-1 Mice | 49% |
| Dogs | 35% |
| Data from Gavrin LK, et al. ACS Med Chem Lett. 2010.[1] |
Experimental Protocols
Norepinephrine Uptake Inhibition Assay (In Vitro)
This is a generalized protocol based on common methods for assessing norepinephrine reuptake inhibition.
-
Cell Culture: Culture cells stably expressing the human norepinephrine transporter (e.g., MDCK-hNET cells) in appropriate multi-well plates until they reach confluency.[1]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a suitable buffer.
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) to the wells to start the uptake process.
-
Incubation: Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the norepinephrine uptake (IC50) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway of Norepinephrine at the Synapse
Caption: Norepinephrine signaling at the synapse and the inhibitory action of this compound on the norepinephrine transporter (NET).
Experimental Workflow for a Norepinephrine Uptake Assay
Caption: A generalized workflow for determining the IC50 of this compound in a norepinephrine uptake inhibition assay.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical diagram for troubleshooting inconsistent results in in vitro experiments with this compound.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 850692-43-2 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why new models are a must to understand female aging [longevity.technology]
- 12. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated Ovarian Failure: a novel, chemically-induced animal model of menopause - PMC [pmc.ncbi.nlm.nih.gov]
WAY-260022 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of WAY-260022.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] For short-term storage, spanning days to weeks, a temperature of 0-4°C is suitable.[1] The compound is shipped under ambient temperature and is stable for several weeks under these conditions.[1]
Q2: What is the expected shelf life of this compound?
When stored correctly, this compound has a shelf life of over two years.[1]
Q3: What is the proper way to store stock solutions of this compound?
Stock solutions should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: In what solvent is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q5: What is the appearance of this compound?
This compound is supplied as a solid powder.[1]
Q6: What is the purity of the compound?
The purity of this compound is typically greater than 98%.[1]
Storage and Handling Data Summary
| Parameter | Condition | Duration | Reference |
| Solid Compound Storage | -20°C | Long-term (months to years) | [1] |
| 0-4°C | Short-term (days to weeks) | [1] | |
| Ambient Temperature | Shipping (a few weeks) | [1] | |
| Stock Solution Storage | -20°C | Long-term (months) | [1] |
| 0-4°C | Short-term (days to weeks) | [1] | |
| Shelf Life (Solid) | Properly Stored | > 2 years | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.005 mg per 1 mL of DMSO (Molecular Weight: 400.48 g/mol ).
-
Dissolution: Add the weighed this compound powder to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution as recommended in the storage guidelines. For long-term storage, aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C.
Signaling Pathway
This compound is a selective inhibitor of the norepinephrine (B1679862) transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, it increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Increase the concentration of the organic co-solvent (e.g., DMSO). Note: For cell-based assays, keep the final DMSO concentration below 0.5% to avoid cytotoxicity. | The compound remains in solution. |
| Incorrect pH of the buffer | Adjust the pH of the aqueous buffer. | Improved solubility and stability of the compound. |
| Buffer incompatibility | Test the solubility in a different buffer system. | The compound dissolves and remains stable. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound degradation | Prepare fresh stock solutions from solid powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. | Consistent and reproducible experimental results. |
| Inaccurate concentration | Verify the calibration of the balance used for weighing the compound. Recalculate the required mass and solvent volume. | More accurate and reliable experimental data. |
| Improper storage | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. | Preservation of compound integrity and activity. |
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting precipitation issues with this compound.
Experimental Workflow for Stock Solution Preparation
References
Technical Support Center: WAY-260022 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with WAY-260022 in in vivo experiments. Given the limited publicly available toxicology data specific to this compound, this guidance is primarily based on the known effects of the broader class of selective norepinephrine (B1679862) reuptake inhibitors (NRIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its principal mechanism of action is to bind to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This compound has been shown to be highly selective for the norepinephrine transporter over the serotonin (B10506) and dopamine (B1211576) transporters.[2][3]
Q2: What are the potential toxicities or adverse effects to monitor for during in vivo experiments with this compound?
| System | Potential Adverse Effects | Clinical Signs to Monitor in Animal Models |
| Cardiovascular | Increased heart rate, elevated blood pressure.[4][5] | Tachycardia, hypertension (if instrumented). |
| Neurological | Insomnia, agitation, anxiety, headache, dizziness, tremors, seizures (at high doses).[4][5] | Increased locomotor activity, restlessness, irritability, ataxia, convulsions. |
| Gastrointestinal | Nausea, constipation, dry mouth, abdominal pain.[4][5][6] | Pica (in rodents), changes in fecal output, reduced food and water intake. |
| General | Weight loss, sweating, skin rash.[4][5] | Changes in body weight, piloerection, excessive grooming, skin lesions. |
Q3: How can I select an appropriate starting dose for my in vivo study?
A literature review is the best starting point. This compound has been shown to be efficacious in a rat model of thermoregulatory dysfunction at a dose of 30 mg/kg administered orally.[3] For novel experimental models, it is advisable to conduct a dose-ranging study to determine the minimum efficacious dose and the maximum tolerated dose. This will help in selecting a dose that maximizes therapeutic effects while minimizing toxicity.
Q4: What is a suitable vehicle for administering this compound?
The solubility of this compound should be determined empirically. For many water-insoluble compounds used in in vivo research, common vehicles include:
-
A solution of ethanol (B145695) and acylglycerols (e.g., olive oil), followed by evaporation of the ethanol.[7]
-
A suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).
-
A solution in dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil (note: DMSO can have its own biological effects and should be used at a low final concentration).
It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guides
Problem 1: Observed Cardiovascular Effects (Tachycardia, Hypertension)
Possible Cause: Increased norepinephrine levels can stimulate adrenergic receptors in the cardiovascular system, leading to an elevated heart rate and blood pressure.
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. If the cardiovascular effects are observed at a dose that is also producing the desired therapeutic effect, a careful dose-response study is needed to find a therapeutic window with an acceptable safety margin.
-
Refine Dosing Regimen: Consider whether a continuous infusion or more frequent, smaller doses could maintain efficacy while reducing peak plasma concentrations and associated cardiovascular stimulation.
-
Monitor Closely: For studies where cardiovascular parameters are critical, consider using telemetry-implanted animals to continuously monitor heart rate and blood pressure.
Problem 2: Neurological Side Effects (Hyperactivity, Seizures)
Possible Cause: Excessive central nervous system stimulation due to enhanced noradrenergic signaling.
Troubleshooting Steps:
-
Confirm On-Target Effect vs. Off-Target Toxicity: While likely related to the primary mechanism of action, the possibility of off-target effects should be considered, especially at higher doses.
-
Dose-Response Assessment: Determine the threshold dose for the onset of neurological signs. The therapeutic window may be narrow, requiring precise dosing.
-
Environmental Refinements: Ensure a calm and stable environment for the animals, as external stimuli could exacerbate neurological hyperexcitability.
Experimental Protocols
General Protocol for Oral Administration of this compound in a Rodent Model
This is a general guideline and should be adapted based on the specific experimental design and institutional guidelines (IACUC).
-
Preparation of this compound Formulation:
-
Based on preliminary solubility tests, prepare a homogenous solution or suspension of this compound in a suitable vehicle.
-
For example, to prepare a 10 mg/mL suspension in 0.5% methylcellulose:
-
Weigh the required amount of this compound.
-
Gradually add the 0.5% methylcellulose vehicle while triturating or vortexing to ensure a uniform suspension.
-
Prepare fresh daily unless stability data indicates otherwise.
-
-
-
Dosing Procedure:
-
Acclimatize animals to the experimental conditions.
-
Gently restrain the animal.
-
Administer the calculated volume of the this compound formulation or vehicle control orally using a gavage needle.
-
The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
-
Post-Dosing Monitoring:
-
Observe animals for any immediate adverse reactions.
-
Monitor for the clinical signs of toxicity outlined in the FAQ section at regular intervals.
-
Record body weight and food/water intake daily.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling
The primary mechanism of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine (NE) in the synaptic cleft, which can then activate adrenergic receptors on the postsynaptic neuron.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Dose-Ranging Toxicity Study
This workflow outlines the key steps in determining the maximum tolerated dose (MTD) of this compound.
Caption: Workflow for a Maximum Tolerated Dose study.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
Technical Support Center: WAY-260022 In Vivo Dosing
This guide provides detailed protocols and troubleshooting advice for dissolving and administering WAY-260022 for in vivo research applications. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo dosing of this compound?
A common and effective vehicle for oral (PO) and intraperitoneal (IP) administration of this compound is a suspension of 0.5% methylcellulose (B11928114) and 2% Tween-80 in sterile water.[1] Due to the hydrophobic nature of this compound, an initial dissolution step in a minimal amount of Dimethyl Sulfoxide (DMSO) is typically required before suspension in the aqueous vehicle.
Q2: What is the solubility of this compound?
This compound is soluble in DMSO.[2] It is poorly soluble in aqueous solutions, necessitating the use of a suspension vehicle for in vivo administration.
Q3: What are the acceptable concentration limits for DMSO in in vivo studies?
For intraperitoneal (IP) injections in mice, it is recommended to keep the final concentration of DMSO below 5%, and ideally as low as possible to avoid toxicity.[3] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: How should the prepared this compound formulation be stored?
It is highly recommended to prepare the this compound formulation fresh on the day of dosing. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the compound in the formulation should be validated for the intended storage duration.
Experimental Protocols
Protocol 1: Preparation of Vehicle (0.5% Methylcellulose with 2% Tween-80)
This protocol describes the preparation of the vehicle used to suspend this compound.
Materials:
-
Methylcellulose (400 cP)
-
Tween-80
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Autoclave
Procedure:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted.
-
Once the methylcellulose is dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold sterile water to the mixture.
-
Stir the solution at 4°C overnight, or until it becomes clear.
-
Add Tween-80 to the clear methylcellulose solution to a final concentration of 2%.
-
Stir until the Tween-80 is completely dissolved.
-
The final solution can be autoclaved for sterility. Store at 4°C.
Protocol 2: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection
This protocol details the steps for preparing a suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Prepared sterile 0.5% methylcellulose vehicle with 2% Tween-80
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg). Prepare a slight excess to account for any loss.
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the minimal volume of DMSO required to completely dissolve the powder. Aim for a concentrated stock solution. Ensure the final concentration of DMSO in the dosing solution will be low (ideally <5%).
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Suspension in Vehicle:
-
Gradually add the prepared 0.5% methylcellulose with 2% Tween-80 vehicle to the DMSO-dissolved this compound.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
If particle clumps are visible, sonicate the suspension in a water bath for short intervals until a uniform dispersion is achieved. Avoid excessive heating.
-
-
Administration:
-
Before each administration, vortex the suspension to ensure uniformity.
-
Administer the formulation to the animals via oral gavage or intraperitoneal injection at the calculated volume.
-
Data Presentation
Table 1: Recommended Vehicle Composition
| Component | Concentration | Purpose |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Tween-80 | 2% (v/v) | Surfactant to aid in wetting the compound |
| DMSO | <5% (v/v) | Initial solubilizing agent |
| Sterile Water | q.s. to 100% | Diluent |
Table 2: Administration Volumes for Mice
| Route of Administration | Maximum Dosing Volume | Recommended Needle Size (for IP) |
| Oral Gavage | 10 mL/kg | N/A |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during preparation. | Insufficient initial dissolution in DMSO. Rapid addition of the aqueous vehicle. The final concentration of the compound is too high for the chosen vehicle composition. | Ensure the compound is fully dissolved in the minimal amount of DMSO before adding the vehicle. Add the vehicle gradually while vortexing continuously. Consider increasing the percentage of Tween-80 slightly or preparing a more dilute final formulation if the dose allows. Sonication can also help to create a finer, more stable suspension. |
| The prepared formulation is too viscous. | The viscosity of the methylcellulose is too high. The concentration of methylcellulose is too high. | Use a lower viscosity grade of methylcellulose (e.g., 400 cP). Ensure the methylcellulose concentration does not exceed 0.5%. |
| Inconsistent dosing results. | The compound is not uniformly suspended. Inaccurate pipetting of the viscous solution. | Vortex the suspension thoroughly immediately before drawing each dose. Use positive displacement pipettes for accurate handling of viscous liquids. |
| Adverse reactions in animals (e.g., irritation, lethargy). | The concentration of DMSO is too high. The pH of the formulation is not physiological. | Ensure the final DMSO concentration is as low as possible and below 5%. Check the pH of the final formulation and adjust to a physiological range (pH 6.5-7.5) if necessary, ensuring the compound does not precipitate. Always include a vehicle control group to isolate the effects of the compound. |
Visualizations
Caption: Workflow for preparing this compound for in vivo dosing.
Caption: Logic diagram for troubleshooting precipitation.
References
Validating WAY-260022 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of WAY-260022 in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3] Its primary mechanism of action is to block the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting NET, this compound increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
Q2: What are the common in vitro and in vivo models used to validate this compound activity?
A2: In vitro, the most common method is a norepinephrine reuptake inhibition assay using cell lines that endogenously express or are engineered to overexpress the human norepinephrine transporter (hNET), such as human neuroblastoma SK-N-BE(2)C cells or human embryonic kidney (HEK) 293 cells.[4] In vivo, a frequently used model is the rat model of thermoregulatory dysfunction, where changes in core body temperature or tail skin temperature are monitored following administration of the compound.[1]
Q3: How should I prepare and store this compound for my experiments?
A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] This stock solution should be stored at -20°C or -80°C to ensure long-term stability.[6][7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] For in vivo studies, the DMSO stock can be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline. The final concentration of DMSO in the administered solution should be minimized.
Q4: What are the expected potency and selectivity of this compound?
A4: this compound is a potent inhibitor of the norepinephrine transporter. While the specific IC50 value can vary depending on the experimental conditions, it is expected to be in the nanomolar range in in vitro reuptake assays. It exhibits excellent selectivity over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[1]
In Vitro Norepinephrine Reuptake Inhibition Assay: Troubleshooting Guide
This guide addresses common issues encountered during in vitro norepinephrine reuptake inhibition assays using cell lines expressing the norepinephrine transporter.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Low NET Expression: The cell line may not have sufficient levels of the norepinephrine transporter. | - Confirm NET expression using a potent and well-characterized NET inhibitor as a positive control (e.g., desipramine).- Consider using a cell line with higher NET expression or optimizing cell culture conditions to enhance expression.[1] |
| Poor Cell Viability: Cells may be unhealthy or overgrown, leading to reduced transporter activity. | - Perform a cell viability assay (e.g., trypan blue exclusion) before the experiment to ensure a high percentage of viable cells (>90%).- Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[1] | |
| Substrate Degradation: The norepinephrine substrate (radiolabeled or fluorescent) may have degraded. | - For radiolabeled norepinephrine, check the expiration date and specific activity.- For fluorescent substrates, protect from light and prepare fresh solutions as recommended by the manufacturer.[1] | |
| High Background Signal | Improper Washing (Radiolabeled Assay): Inadequate washing can leave behind non-specifically bound radiolabeled norepinephrine. | - Perform washing steps quickly with ice-cold buffer to minimize dissociation of specifically bound substrate.- Ensure a low background signal in the non-specific binding wells.[1] |
| Incorrect Buffer Composition: The assay buffer may not be optimal for cell health or transporter activity. | - Ensure the assay buffer has the correct pH, ionic strength, and contains essential components like glucose and antioxidants (e.g., ascorbic acid) to prevent substrate oxidation.[1] | |
| Inconsistent or Irreproducible Results | Incorrect Incubation Times: Insufficient time for inhibitor binding or substrate uptake can lead to variability. | - Optimize the pre-incubation time for this compound and the incubation time for the norepinephrine substrate to ensure equilibrium is reached.[1] |
| This compound Solubility Issues: The compound may precipitate in the aqueous assay buffer. | - Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability (typically <1%).- Visually inspect for any precipitation after adding the compound to the assay buffer. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially with small volumes. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents where possible to minimize pipetting steps. |
In Vivo Thermoregulation Assay: Troubleshooting Guide
This guide addresses common issues encountered during in vivo thermoregulation studies in rats using telemetry.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Baseline Temperature | Inadequate Acclimation: Animals may be stressed from handling or a new environment. | - Allow sufficient time for animals to acclimate to the housing and experimental conditions before starting the study.- Handle animals gently and consistently to minimize stress. |
| Fluctuations in Ambient Temperature: The housing room temperature is not stable. | - Maintain a constant and controlled ambient temperature, as this can directly influence the animals' core body temperature and tail skin temperature.[8] | |
| No or Weak Response to this compound | Inappropriate Dose: The administered dose may be too low to elicit a significant effect. | - Perform a dose-response study to determine the optimal dose of this compound for the desired effect. |
| Poor Bioavailability: The compound may not be adequately absorbed when administered. | - Ensure the vehicle used for administration is appropriate and that the compound is fully dissolved or suspended.- Consider alternative routes of administration if oral bioavailability is low. | |
| Unexpected Changes in Temperature | Stress-Induced Hyperthermia: Handling or the experimental procedure itself can cause a temporary increase in body temperature. | - Minimize handling and disturbances during the data collection period.- Include a vehicle-treated control group to account for any procedure-related temperature changes. |
| Circadian Rhythm Effects: Core body temperature in rodents naturally fluctuates with the light-dark cycle. | - Conduct experiments at the same time of day to minimize the impact of circadian rhythms on the results.[8] | |
| Signal Loss or Artifacts from Telemetry Device | Transmitter Malfunction: The implanted telemetry device may have a low battery or be damaged. | - Check the battery life of the transmitter before implantation.- Ensure proper surgical implantation technique to avoid damaging the device.[9][10] |
| Animal Chewing or Damaging the Implant: The animal may interfere with the surgical site. | - Monitor animals closely post-surgery and provide appropriate analgesia.- Ensure the incision is properly closed and has healed before starting the experiment. |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay (HEK293-hNET cells)
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, G418)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine
-
This compound
-
Positive control (e.g., Desipramine)
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 200,000 cells/well).[4] Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium and wash the cells gently with assay buffer.
-
Add the prepared compound dilutions to the respective wells.
-
Pre-incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Substrate Addition: Add [³H]-Norepinephrine to all wells at a concentration close to its Km value for the transporter.
-
Incubation: Incubate for a specific time (e.g., 10-20 minutes) at room temperature.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove unbound radiotracer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of norepinephrine reuptake for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Thermoregulation Assay (Rat Telemetry)
Materials:
-
Male or ovariectomized female rats
-
Implantable telemetry transmitters for core body temperature and activity
-
Surgical instruments
-
Anesthesia
-
This compound
-
Vehicle for administration
Procedure:
-
Telemetry Implantation:
-
Acclimation: House the rats individually in cages placed on receiver platforms in a temperature-controlled environment. Allow for an acclimation period of at least 24 hours before the start of the experiment.
-
Baseline Data Collection: Record baseline core body temperature and activity for a sufficient period (e.g., 24-48 hours) to establish a stable baseline and observe circadian variations.
-
Compound Administration: Administer this compound or vehicle to the rats at the desired dose and route (e.g., oral gavage).
-
Post-Dosing Data Collection: Continue to record core body temperature and activity for a predetermined period after dosing (e.g., 4-24 hours) to observe the effect of the compound.
-
Data Analysis: Analyze the changes in core body temperature from baseline for the this compound treated group compared to the vehicle-treated group. Statistical analysis should be performed to determine the significance of any observed effects.
Data Presentation
Table 1: In Vitro Potency of this compound
| Transporter | IC50 (nM) | Assay Conditions |
| hNET | User-determined value | HEK293-hNET cells, [³H]-Norepinephrine uptake |
| hSERT | User-determined value | HEK293-hSERT cells, [³H]-Serotonin uptake |
| hDAT | User-determined value | HEK293-hDAT cells, [³H]-Dopamine uptake |
Table 2: In Vivo Efficacy of this compound in a Rat Thermoregulation Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Core Body Temperature (°C) from Baseline |
| Vehicle | - | Oral | User-determined value |
| This compound | Dose 1 | Oral | User-determined value |
| This compound | Dose 2 | Oral | User-determined value |
| This compound | Dose 3 | Oral | User-determined value |
Visualizations
Caption: Norepinephrine transporter (NET) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating the activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Telemetry Overview | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: WAY-260022 vs. Desipramine in Norepinephrine Reuptake Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between norepinephrine (B1679862) reuptake inhibitors (NRIs) is critical. This guide provides a detailed comparison of a novel compound, WAY-260022, and the well-established tricyclic antidepressant, desipramine (B1205290), focusing on their efficacy and selectivity as inhibitors of the norepinephrine transporter (NET).
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies of this compound and desipramine at the human norepinephrine (hNET), serotonin (B10506) (hSERT), and dopamine (B1211576) (hDAT) transporters. This data highlights the compounds' relative affinities and selectivities.
| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| This compound | 1.3 | >10,000 | >10,000 | >7692 | >7692 |
| Desipramine | 3.4 | 64 | 82,000 | 18.8 | 24,118 |
Data for this compound and the accompanying desipramine data are derived from a study using Madin-Darby canine kidney (MDCK) cells stably transfected with the human norepinephrine transporter.[1] Serotonin and dopamine transporter inhibition were assessed in different cell lines. Desipramine's inhibitory concentrations for SERT and DAT are also referenced from additional literature to provide a broader comparative context.[2][3]
From this data, this compound emerges as a highly potent and selective inhibitor of the norepinephrine transporter, demonstrating significantly greater selectivity over both the serotonin and dopamine transporters compared to desipramine.[1] Desipramine, while a potent NRI, also exhibits notable activity at the serotonin transporter.[2][3][4][5]
Mechanism of Action: Norepinephrine Reuptake Inhibition
Both this compound and desipramine exert their primary pharmacological effect by blocking the norepinephrine transporter (NET).[1][5] The NET is a protein located on the presynaptic membrane of noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft back into the neuron. This reuptake process terminates the action of norepinephrine. By inhibiting the NET, these compounds increase the concentration and prolong the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2][6] This enhanced signaling is the basis for their therapeutic applications.
Experimental Protocols
The determination of inhibitory constants such as IC50 values for norepinephrine reuptake inhibitors typically involves in vitro cell-based assays. Below is a generalized protocol for a radioligand-based norepinephrine uptake inhibition assay.
Norepinephrine Uptake Inhibition Assay Protocol
-
Cell Culture :
-
Cells stably expressing the human norepinephrine transporter (e.g., MDCK-hNET or HEK293-hNET cells) are cultured in appropriate media and conditions until they form a confluent monolayer in 96-well plates.
-
-
Assay Buffer Preparation :
-
A Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution is prepared.
-
-
Compound Preparation :
-
Serial dilutions of the test compounds (this compound and desipramine) are prepared in the assay buffer at various concentrations.
-
-
Pre-incubation :
-
The cell monolayers are washed with the assay buffer.
-
The cells are then pre-incubated with the different concentrations of the test compounds or vehicle control for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Initiation of Uptake :
-
A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to each well to initiate the uptake reaction.
-
-
Incubation :
-
The plates are incubated for a short period (e.g., 10-20 minutes) to allow for the uptake of the radiolabeled norepinephrine.
-
-
Termination of Uptake :
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled norepinephrine.
-
-
Cell Lysis and Scintillation Counting :
-
A lysis buffer is added to each well to lyse the cells and release the intracellular contents.
-
The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.
-
The amount of radioactivity in each vial, which corresponds to the amount of norepinephrine taken up by the cells, is measured using a scintillation counter.
-
-
Data Analysis :
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value). This is typically done by non-linear regression analysis of the concentration-response curve.
-
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. medmedchem.com [medmedchem.com]
A Comparative Analysis of WAY-260022 and Fluoxetine Selectivity for Monoamine Transporters
For Immediate Release
This guide provides a detailed comparison of the selectivity profiles of two distinct pharmacological compounds: WAY-260022 and fluoxetine (B1211875). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their interaction with key monoamine transporters.
Introduction
This compound is recognized as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), while fluoxetine is a widely known selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Their primary mechanisms of action involve binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively, thereby inhibiting the reuptake of their corresponding neurotransmitters from the synaptic cleft. Understanding the selectivity of these compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters is crucial for predicting their therapeutic effects and potential side-effect profiles.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and fluoxetine for the human serotonin, norepinephrine, and dopamine transporters. The data is presented as IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity.
| Compound | Transporter | Binding Affinity (IC50/Ki, nM) | Selectivity Ratio (vs. Primary Target) |
| This compound | hNET | 13 | - |
| hSERT | >10,000 | >769-fold vs. hNET | |
| hDAT | >10,000 | >769-fold vs. hNET | |
| Fluoxetine | hSERT | 10.8 | - |
| hNET | 660 | 61-fold vs. hSERT | |
| hDAT | 4180 | 387-fold vs. hSERT |
Data Interpretation: The data clearly illustrates the distinct selectivity profiles of the two compounds. This compound demonstrates high affinity and remarkable selectivity for the norepinephrine transporter, with negligible affinity for the serotonin and dopamine transporters at the concentrations tested.[1] In contrast, fluoxetine exhibits high affinity for the serotonin transporter and is significantly less potent at the norepinephrine and dopamine transporters, confirming its classification as a selective serotonin reuptake inhibitor.[2]
Experimental Protocols
The binding affinity data presented in this guide was determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay targeting monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity of test compounds (this compound and fluoxetine) for human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human transporter of interest (hSERT, hNET, or hDAT).
-
Radioligands:
-
For hSERT: [³H]Paroxetine or [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428
-
-
Test Compounds: this compound and fluoxetine, serially diluted.
-
Reference Compounds: Known selective inhibitors for each transporter (e.g., paroxetine (B1678475) for hSERT, desipramine (B1205290) for hNET, GBR12909 for hDAT) for determination of non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer containing appropriate ions (e.g., NaCl, KCl, MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are thawed on ice and diluted to a specific protein concentration in ice-cold assay buffer.[3]
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the appropriate reference compound.
-
Compound Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound or fluoxetine).
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[3]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The primary target for both this compound and fluoxetine, albeit different transporters, is a class of proteins known as neurotransmitter-sodium-symporters. The following diagram illustrates the general mechanism of serotonin reuptake by the serotonin transporter (SERT) and the inhibitory action of an SSRI like fluoxetine.
Caption: Mechanism of Serotonin Transporter (SERT) and Inhibition by Fluoxetine.
The diagram illustrates the sequential binding of sodium (Na+), serotonin (5-HT), and chloride (Cl-) to the outward-facing conformation of SERT.[4] This is followed by a conformational change that translocates the substrates to the intracellular side, where they are released. The binding of intracellular potassium (K+) facilitates the return of the transporter to its outward-facing conformation. Fluoxetine, as a selective serotonin reuptake inhibitor, binds to the outward-facing conformation of SERT, preventing the binding of serotonin and thereby inhibiting its reuptake. A similar inhibitory mechanism at the norepinephrine transporter is the basis for the action of this compound.
Conclusion
The experimental data clearly delineates the distinct selectivity profiles of this compound and fluoxetine. This compound is a highly selective norepinephrine reuptake inhibitor, whereas fluoxetine is a selective serotonin reuptake inhibitor. This difference in selectivity is fundamental to their distinct pharmacological effects and potential therapeutic applications. The provided experimental protocol offers a framework for the in vitro characterization of compound selectivity at monoamine transporters, a critical step in the drug discovery and development process.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
Comparative Efficacy of WAY-260022 Against Other Norepinephrine Reuptake Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the investigational norepinephrine (B1679862) reuptake inhibitor (NRI) WAY-260022 with other established NRIs, namely Desipramine, Reboxetine, and Atomoxetine (B1665822). The information is tailored for researchers, scientists, and drug development professionals, presenting key efficacy data, experimental methodologies, and relevant biological pathways.
Introduction to Norepinephrine Reuptake Inhibitors
Norepinephrine (NE) is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in regulating mood, attention, arousal, and stress responses. The norepinephrine transporter (NET) is a presynaptic protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling.[1] Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the NET, leading to an increased concentration and prolonged availability of NE in the synapse. This enhanced noradrenergic signaling is the therapeutic basis for their use in treating conditions like major depressive disorder (MDD) and attention-deficit hyperactivity disorder (ADHD).[2][3][4]
This compound is a potent and selective inhibitor of the norepinephrine transporter.[5] This guide will compare its in vitro potency and selectivity with that of the tricyclic antidepressant (TCA) Desipramine, the selective NRI Reboxetine, and the widely prescribed ADHD medication, Atomoxetine.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action for this compound and other NRIs is the competitive inhibition of the norepinephrine transporter (NET) on the presynaptic neuron. By blocking this transporter, these compounds prevent the reabsorption of norepinephrine from the synaptic cleft. This leads to an accumulation of norepinephrine in the synapse, enhancing the activation of postsynaptic α- and β-adrenergic receptors and thereby augmenting noradrenergic neurotransmission.
Comparative In Vitro Efficacy and Selectivity
The efficacy of an NRI is determined by its potency in inhibiting the norepinephrine transporter (NET) and its selectivity over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). High selectivity for NET is desirable to minimize off-target effects. The following table summarizes the in vitro binding affinities and inhibitory concentrations of this compound and comparator NRIs.
| Compound | Transporter | Inhibition Constant (IC50 or Ki in nM) | Selectivity (vs. NET) |
| This compound | hNET | IC50: 1.8 | - |
| hSERT | IC50: >10,000 | >5555-fold | |
| hDAT | % Inhibition @ 1µM: 19 | - | |
| Desipramine | hNET | Ki: 0.49 | - |
| hSERT | Ki: 25 | ~51-fold | |
| hDAT | Ki: 4860 | ~9918-fold | |
| Reboxetine | hNET | Ki: 13.4 | - |
| hSERT | Ki: 273.5 | ~20-fold | |
| hDAT | Ki: >10,000 | >746-fold | |
| Atomoxetine | hNET | IC50: 31 (ng/mL) | - |
| hSERT | IC50: 99 (ng/mL) | ~3.2-fold | |
| hDAT | - | - |
*Note: Data for Atomoxetine are in vivo IC50 values from a PET imaging study in monkeys and are presented in ng/mL.[6][7] All other data are in vitro Ki or IC50 values in nM. Lower values indicate higher potency. Selectivity is calculated as the ratio of Ki or IC50 for SERT/DAT to NET.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to assess the potency and efficacy of compounds targeting neurotransmitter transporters. Below are detailed methodologies for key experiments.
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are prepared from stably transfected cell lines (e.g., HEK293 cells) or from brain tissue.
-
Assay Conditions: The prepared membranes are incubated with a specific radioligand (e.g., [3H]Nisoxetine for hNET) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into cells.
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., MDCK-hNET6 cells) are cultured in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of norepinephrine taken up by the cells.
-
Data Analysis: The IC50 value is determined by plotting the percentage of uptake inhibition against the concentration of the test compound.
-
Rat Model of Thermoregulatory Dysfunction: This model was used to assess the in vivo efficacy of this compound. Ovariectomized female rats exhibit elevated tail skin temperature. Effective NRIs can restore the normal temperature pattern. The test compound is administered orally or via injection, and tail skin temperature is monitored over time to determine the onset, magnitude, and duration of the therapeutic effect.
-
Forced Swim Test (FST): A common behavioral test used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. The administration of an effective antidepressant, including NRIs, typically reduces the duration of immobility and increases active behaviors like swimming or climbing.
Conclusion
This compound demonstrates high potency for the norepinephrine transporter, with an in vitro IC50 value of 1.8 nM. Its selectivity for NET over SERT is particularly noteworthy, being over 5,500-fold. This high selectivity suggests a lower potential for side effects associated with serotonin transporter inhibition.
When compared to established NRIs, this compound shows comparable or superior potency to Reboxetine (Ki: 13.4 nM) and is in the same nanomolar range as the highly potent TCA, Desipramine (Ki: 0.49 nM). While a direct comparison with Atomoxetine is challenging due to different assay methodologies, the data collectively position this compound as a highly potent and selective norepinephrine reuptake inhibitor. Its demonstrated oral efficacy in a relevant in vivo model further underscores its potential as a therapeutic agent. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. Reboxetine - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
WAY-260022: A Potent and Selective Alternative to Reboxetine for Norepinephrine Transporter Research
For researchers in neuroscience and drug development, the selective inhibition of the norepinephrine (B1679862) transporter (NET) is crucial for investigating the role of norepinephrine in various physiological and pathological processes. Reboxetine (B1679249), a well-established selective norepinephrine reuptake inhibitor (NRI), has been a valuable tool in this field. However, the emergence of novel compounds with potentially improved properties warrants a detailed comparison. This guide provides an in-depth analysis of WAY-260022 as a compelling alternative to reboxetine for research applications, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a highly potent and selective norepinephrine reuptake inhibitor that demonstrates significant advantages over reboxetine in terms of its selectivity for the human norepinephrine transporter (hNET) over the serotonin (B10506) (hSERT) and dopamine (B1211576) (hDAT) transporters.[1] This enhanced selectivity profile minimizes off-target effects, making it a more precise tool for elucidating the specific functions of norepinephrine signaling. While both compounds effectively inhibit norepinephrine reuptake, the superior selectivity of this compound presents a clear benefit for in vitro and in vivo studies where target specificity is paramount.
Comparative Performance Data
The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound and reboxetine for the human and rat monoamine transporters.
Table 1: Inhibitory Potency (IC50, nM) at Human Monoamine Transporters
| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | hSERT/hNET Selectivity Ratio | hDAT/hNET Selectivity Ratio | Reference |
| This compound | 1.2 | >10,000 | >10,000 | >8333 | >8333 | [2] |
| Reboxetine | 8.5 (rat) | 6,900 (rat) | 89,000 (rat) | 812 | 10,471 | [3] |
Table 2: Binding Affinity (Ki, nM) at Rat Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |
| Reboxetine | 1.1 | 129 | >10,000 | 117 | >9091 | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and reboxetine exert their effects by binding to the norepinephrine transporter on the presynaptic neuronal membrane. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of norepinephrine to act on postsynaptic and presynaptic autoreceptors. This enhanced noradrenergic neurotransmission is the fundamental mechanism underlying their pharmacological effects.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) or inhibitory concentration (IC50) of test compounds for the norepinephrine, serotonin, and dopamine transporters.
Objective: To quantify the potency and selectivity of this compound and reboxetine for monoamine transporters.
Materials:
-
HEK293 cells stably expressing human or rat NET, SERT, or DAT.
-
Radioligands: [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT).
-
Test compounds: this compound and reboxetine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound or reboxetine).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a method for measuring extracellular norepinephrine levels in the brain of freely moving rats following the administration of a test compound.[5][6]
Objective: To assess the in vivo efficacy of this compound and reboxetine in increasing extracellular norepinephrine concentrations.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds: this compound or reboxetine.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine.
-
Drug Administration: Administer the test compound (this compound or reboxetine) via the desired route (e.g., intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels and compare the effects of the different compounds.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. staff-old.najah.edu [staff-old.najah.edu]
A Head-to-Head Comparison of WAY-260022 and Atomoxetine: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two selective norepinephrine (B1679862) reuptake inhibitors (NRIs), WAY-260022 and atomoxetine (B1665822). The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their pharmacological profiles based on available preclinical and clinical data.
Overview and Mechanism of Action
Both this compound and atomoxetine function as selective inhibitors of the norepinephrine transporter (NET).[1] By blocking NET, these compounds increase the extracellular concentration of norepinephrine in the synaptic cleft.[2] This modulation of noradrenergic signaling is the primary mechanism underlying their therapeutic effects. Atomoxetine is a well-established medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[2][3] It is thought to exert its therapeutic effects by selectively inhibiting the presynaptic norepinephrine transporter, leading to increased norepinephrine levels, particularly in the prefrontal cortex.[4] This region of the brain is crucial for attention and executive function. Notably, atomoxetine also indirectly enhances dopamine (B1211576) levels in the prefrontal cortex due to the low expression of dopamine transporters (DAT) in this area, where norepinephrine transporters also mediate dopamine reuptake.[2][5]
This compound is a potent and selective norepinephrine reuptake inhibitor that has been investigated for its potential therapeutic applications.[6] It was developed to have improved metabolic stability and brain penetration.[6] Preclinical studies have demonstrated its efficacy in animal models, and it has advanced to Phase I human clinical trials.[6]
Comparative Pharmacodynamics
A key aspect of comparing these two compounds is their in vitro binding affinity and selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT).
Table 1: In Vitro Transporter Binding Affinity
| Compound | Target | IC50 (nM) | Species |
| This compound | hNET | 13 | Human |
| hSERT | >10,000 | Human | |
| hDAT | >10,000 | Human | |
| Atomoxetine | NET | - | Rat |
| SERT | Low Affinity | Rat | |
| DAT | Relatively Low Affinity | Rat |
Data for this compound from Gavrin et al., 2010.[6] Data for atomoxetine indicates high affinity for NET and low affinity for SERT and DAT based on rat studies.[2] Specific IC50 values for atomoxetine were not detailed in the provided search results.
The data clearly indicates that this compound is a highly potent and selective inhibitor of the human norepinephrine transporter, with negligible affinity for the serotonin and dopamine transporters.[6] Atomoxetine is also characterized as a selective norepinephrine reuptake inhibitor with low affinity for other monoamine transporters.[2][4]
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro Transporter Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory activity of this compound on the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
Cell Lines:
-
hNET: Madin-Darby canine kidney (MDCK) cells stably transfected with hNET (MDCK-Net6 cells).
-
hSERT: Human choriocarcinoma cell line (JAR) cells, which natively express hSERT.
-
hDAT: Cells stably transfected with hDAT.
General Procedure:
-
Cells are cultured to an appropriate confluency in suitable media.
-
On the day of the assay, cells are washed and resuspended in assay buffer.
-
A radiolabeled substrate (e.g., [³H]norepinephrine for hNET, [³H]serotonin for hSERT, [³H]dopamine for hDAT) is prepared at a fixed concentration.
-
Test compounds (this compound) are prepared at various concentrations.
-
The assay is initiated by adding the cell suspension, radiolabeled substrate, and test compound to a 96-well plate.
-
The plate is incubated for a specified time at a controlled temperature to allow for transporter uptake of the radiolabeled substrate.
-
Uptake is terminated by rapid filtration through a filter mat, which traps the cells and the internalized radiolabeled substrate.
-
The filter mat is washed to remove any unbound radiolabeled substrate.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis.
Reference Standards:
-
Desipramine was used as a standard for hNET inhibition.
-
Fluoxetine was used as a standard for hSERT inhibition.
(Protocol details are based on the description in Gavrin et al., 2010.[6])
Preclinical Model of Thermoregulatory Dysfunction (for this compound)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of thermoregulatory dysfunction, which is relevant to vasomotor symptoms.
Animal Model:
-
Ovariectomized (OVX) female rats. Ovariectomy induces a state of hormonal fluctuation that leads to elevated tail skin temperature (TST), mimicking hot flushes.
Procedure:
-
Female rats are surgically ovariectomized.
-
After a recovery period, telemetric transmitters are implanted to continuously monitor TST.
-
A baseline diurnal rhythm of TST is established. In OVX rats, the TST remains elevated during both the light and dark phases.
-
This compound is administered orally (po) at a dose of 30 mg/kg. A vehicle control group (e.g., 2% Tween-80/0.5% methylcellulose (B11928114) in water) is also included.
-
TST is continuously recorded post-dosing.
-
Efficacy is determined by a significant decrease in TST in the this compound-treated group compared to the vehicle-treated group.
-
Key parameters measured include the onset of the effect, the duration of the significant temperature decrease, and the magnitude of the temperature change.
Statistical Analysis:
-
Statistical significance is typically determined using a p-value of < 0.05 when comparing the drug-treated group to the vehicle control group.
(Protocol details are based on the description in Gavrin et al., 2010.[6])
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
WAY-260022: A Comparative Analysis of Monoamine Transporter Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of the binding affinity of WAY-260022 across the primary monoamine transporters: the norepinephrine (B1679862) transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] Experimental data demonstrates its high affinity for hNET with significantly lower activity at the human serotonin and dopamine transporters (hSERT and hDAT, respectively), highlighting its selectivity. This selectivity is a critical attribute for therapeutic candidates, as it can minimize off-target effects.
Comparative Binding Affinity
The inhibitory activity of this compound on the human norepinephrine, serotonin, and dopamine transporters was quantified through in vitro assays. The resulting IC50 values, which represent the concentration of the compound required to achieve 50% inhibition of transporter activity, are summarized in the table below.
| Transporter | Compound | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | This compound | 82 |
| Human Serotonin Transporter (hSERT) | This compound | >10,000 |
| Human Dopamine Transporter (hDAT) | This compound | >10,000 |
| hNET (Control) | Desipramine | 3.4 ± 1.6 |
| hSERT (Control) | Fluoxetine | 9.4 ± 3.1 |
Data sourced from Gavrin et al., 2010.[1]
As the data indicates, this compound is a potent inhibitor of norepinephrine reuptake and exhibits excellent selectivity over the serotonin and dopamine transporters.[1]
Experimental Methodologies
The following protocols were employed to determine the in vitro inhibitory activity of this compound at the human monoamine transporters.
hNET Uptake Inhibition Assay
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with the human norepinephrine transporter (Net6 cells).
-
Radioligand: [³H]Norepinephrine.
-
Protocol:
-
Net6 cells were cultured to confluence in 96-well plates.
-
Cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
-
This compound or a reference standard (Desipramine) was added at various concentrations.
-
[³H]Norepinephrine was added to initiate the uptake reaction.
-
The incubation was carried out for a specified time at room temperature.
-
Uptake was terminated by washing the cells with ice-cold KRH buffer.
-
Cells were lysed, and the amount of [³H]Norepinephrine taken up was quantified using a liquid scintillation counter.
-
IC50 values were calculated from the concentration-response curves.
-
hSERT Uptake Inhibition Assay
-
Cell Line: Human choriocarcinoma cell line (JAR) cells, which natively express the human serotonin transporter.
-
Radioligand: [³H]Serotonin (5-HT).
-
Protocol:
-
JAR cells were plated in 96-well plates and grown to confluence.
-
Cells were washed with KRH buffer.
-
This compound or a reference standard (Fluoxetine) was added at varying concentrations.
-
[³H]5-HT was introduced to the wells.
-
Following an incubation period, the uptake was stopped by washing with ice-cold buffer.
-
The radioactivity within the cells was measured by liquid scintillation counting to determine the extent of inhibition.
-
IC50 values were determined by analyzing the dose-response data.
-
hDAT Radioligand Binding Assay
-
Preparation: Membranes from cells stably expressing the human dopamine transporter.
-
Radioligand: [³H]WIN-35428.
-
Protocol:
-
Cell membranes were incubated with [³H]WIN-35428 in the presence of various concentrations of this compound.
-
The binding reaction was allowed to reach equilibrium.
-
The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were calculated based on the displacement of the radioligand by the test compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro monoamine transporter inhibition assays.
Caption: General workflow for monoamine transporter inhibition assays.
Conclusion
References
WAY-260022: A Comparative Analysis of Specificity for Serotonin and Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of WAY-260022
This compound is recognized as a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor. However, a thorough evaluation of its off-target effects, particularly at the closely related serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, is critical for a comprehensive understanding of its pharmacological profile. This guide provides a comparative analysis of this compound's binding affinity for SERT and DAT, benchmarked against well-established selective inhibitors for each transporter: fluoxetine (B1211875) for SERT and GBR 12909 for DAT.
Comparative Binding Affinity
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of this compound, fluoxetine, and GBR 12909 for the human serotonin and dopamine transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | Selectivity (DAT Kᵢ / SERT Kᵢ) |
| This compound | >1000 | >1000 | - |
| Fluoxetine | 1.4 | 5420 | ~3871 |
| GBR 12909 | 16 | 0.5 | 0.03125 |
Data for this compound is presented as IC₅₀ values, which are approximately equal to Kᵢ under the assay conditions described in the original publication. Data for Fluoxetine and GBR 12909 are presented as Kᵢ values.
As the data indicates, this compound exhibits low affinity for both SERT and DAT, with Kᵢ values exceeding 1000 nM. In stark contrast, fluoxetine demonstrates high and selective affinity for SERT, being over 3800-fold more selective for SERT than for DAT. Conversely, GBR 12909 shows very high and selective affinity for DAT, with a selectivity ratio indicating a strong preference for DAT over SERT.[1][2]
Experimental Methodologies
The binding affinity data presented in this guide are typically determined through radioligand binding assays or neurotransmitter uptake inhibition assays. These well-established in vitro methods provide quantitative measures of a compound's interaction with a specific transporter.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a transporter by competing with a radiolabeled ligand known to bind to the target.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target transporter (hSERT or hDAT) are prepared from cell lines (e.g., HEK293, CHO) or brain tissue.[3][4]
-
Assay Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., this compound).[3]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[4]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing the target transporter (hSERT or hDAT) are cultured in appropriate multi-well plates.[5]
-
Pre-incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT) is added to initiate the uptake process.[6]
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the cells is determined by lysing the cells and measuring the radioactivity in the lysate.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
Visualizing the Experimental Workflow and Specificity Comparison
The following diagrams, generated using the DOT language, illustrate the key processes involved in assessing compound specificity.
References
- 1. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Comparative Analysis of Norepinephrine Reuptake Inhibitors: WAY-260022 and Nortriptyline
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two norepinephrine (B1679862) reuptake inhibitors (NRIs), WAY-260022 and nortriptyline (B1679971). The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the pharmacological profiles, experimental data, and methodologies associated with these compounds.
Introduction
This compound is a novel and highly selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential in treating vasomotor symptoms. Nortriptyline, a well-established tricyclic antidepressant (TCA), also functions as an NRI, but with a broader pharmacological profile that includes effects on other neurotransmitter systems. This guide will objectively compare these two compounds based on available preclinical data.
Pharmacological Profile
Mechanism of Action
Both this compound and nortriptyline exert their primary therapeutic effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
While both compounds share this primary mechanism, their selectivity for the norepinephrine transporter differs significantly. This compound is characterized by its high selectivity for NET over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). In contrast, nortriptyline, a secondary amine TCA, is an active metabolite of amitriptyline (B1667244) and exhibits a more moderate selectivity for NET, with notable activity at SERT as well. Furthermore, nortriptyline interacts with other receptors, including histaminergic, cholinergic, and 5-hydroxytryptamine receptors, which contributes to its broader side-effect profile.
dot
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and nortriptyline, focusing on their pharmacodynamic and pharmacokinetic properties.
Pharmacodynamics: Transporter Inhibition
| Compound | Transporter | Potency (IC50/Ki, nM) | Reference |
| This compound | hNET (uptake) | 140 (IC50) | |
| hSERT (inhibition @ 1µM) | 17.5% | ||
| hDAT (binding inhibition @ 1µM) | -4% | ||
| Nortriptyline | hNET (binding) | 6.3 (Ki) | |
| hSERT (binding) | 13 (IC50) | ||
| hDAT (binding) | 1140 (KD) |
Note: Data for the two compounds are from different studies and experimental conditions, which should be considered when making direct comparisons.
Preclinical Pharmacokinetics
| Compound | Species | Route | Bioavailability (%) | Brain:Plasma Ratio | Reference |
| This compound | Rat | Oral | 20-49 | 4 | |
| Mouse | Oral | 20-49 | - | ||
| Dog | Oral | 20-49 | - | ||
| Nortriptyline | Rat | Oral | - | - | |
| Human | Oral | 45-85 | - |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a generalized method for determining the potency of a compound in inhibiting norepinephrine reuptake in a cell-based assay.
Objective: To determine the IC50 value of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET (or other suitable cell line).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[3H]-Norepinephrine (radioligand).
-
Test compounds (this compound, nortriptyline) and a reference inhibitor (e.g., desipramine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hNET-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Add [3H]-Norepinephrine to each well to initiate the uptake reaction. The final concentration should be close to the Km value for norepinephrine uptake in the specific cell line.
-
-
Assay Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
dot
A Comparative Benchmark Analysis of WAY-260022 Against Standard Norepinephrine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational norepinephrine (B1679862) transporter (NET) inhibitor, WAY-260022, against established standard NET inhibitors. The following sections present quantitative data on binding affinities and functional inhibition, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and standard NET inhibitors for the norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). This data is essential for evaluating the potency and selectivity profile of each compound. It is important to note that values are compiled from various sources and may reflect different experimental conditions.
Table 1: Binding Affinity (Ki, nM) of NET Inhibitors for Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Source(s) |
| This compound | Potent (IC50 = 82 nM for hNET) | >10,000 | >10,000 | [1] |
| Reboxetine | 1.1 | 129 | >10,000 | [2] |
| Atomoxetine | 5 | 77 | 1451 | [2] |
| Desipramine | 7.36 | 163 | >10,000 | [2] |
| Nisoxetine | 0.46 | 158 | 378 | [2] |
Note: Data for this compound is presented as IC50, which is the concentration required for 50% inhibition in a functional assay, while data for other compounds are Ki values, representing the inhibition constant from binding assays. Lower values indicate higher affinity/potency.
Table 2: Functional Inhibition (IC50, nM) of NET Inhibitors
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Source(s) |
| This compound | 82 (hNET) | >10,000 | >10,000 | [1] |
| Reboxetine | ~8.5 (rat) | ~6,900 (rat) | ~89,000 (rat) | [2] |
| Atomoxetine | ~4.6 (hNET) | ~205 (hNET) | ~400 (hNET) | [3] |
| Desipramine | ~0.63-3.5 (human) | ~17.6-163 (human) | ~3,190 (human) | [2] |
| Nisoxetine | ~1 (human) | ~383 (human) | ~477 (human) | [2] |
Note: hNET refers to human norepinephrine transporter. The data is compiled from multiple studies and variations in cell lines, radioligands, and assay conditions can influence the results.
Mechanism of Action: Norepinephrine Transporter Inhibition
Selective NET inhibitors exert their pharmacological effects by binding to the norepinephrine transporter on presynaptic neurons. This action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of norepinephrine to bind to postsynaptic and presynaptic adrenergic receptors. This enhanced noradrenergic signaling is the primary mechanism underlying the therapeutic effects of these compounds in various central nervous system disorders.
Caption: Signaling pathway of norepinephrine transporter (NET) inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize and compare NET inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a compound for the norepinephrine transporter by quantifying its ability to displace a radiolabeled ligand that specifically binds to the transporter.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET) or from specific brain regions (e.g., cortex) rich in NET.[4]
-
Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.[4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4]
2. Binding Reaction:
-
The prepared membranes are incubated in multi-well plates with a fixed concentration of a specific NET radioligand (e.g., [³H]nisoxetine).[5]
-
A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the NET.
-
Non-specific binding is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., desipramine).[4]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[4]
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.[6]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Caption: Workflow for a radioligand binding assay.
Norepinephrine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of norepinephrine into cells expressing the NET.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and seeded into multi-well plates.[7][8]
-
The cells are allowed to adhere and form a confluent monolayer.[8]
2. Assay Procedure:
-
The cell culture medium is replaced with a buffer solution.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).[7]
-
The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).[7]
-
The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).[9]
3. Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.[3]
-
The cells are then lysed to release the intracellular contents, including the transported radiolabeled norepinephrine.[3]
4. Detection and Analysis:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined.
Caption: Workflow for a norepinephrine uptake assay.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. preprints.org [preprints.org]
In vitro potency comparison of WAY-260022 and venlafaxine
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of neurotransmitter reuptake inhibitors, both WAY-260022 and the well-established antidepressant venlafaxine (B1195380) modulate monoamine signaling, yet their in vitro potency and selectivity profiles exhibit critical distinctions. This guide provides a head-to-head comparison of these two compounds, supported by experimental data, to inform preclinical research and drug development endeavors.
At a Glance: Key In Vitro Potency Data
The following table summarizes the in vitro inhibitory activities of this compound and venlafaxine at the human norepinephrine (B1679862) transporter (hNET), human serotonin (B10506) transporter (hSERT), and human dopamine (B1211576) transporter (hDAT).
| Compound | Target | Potency (nM) | Metric |
| This compound | hNET | 82 | IC50 |
| hSERT | >10,000 | IC50 | |
| hDAT | >10,000 | IC50 | |
| Venlafaxine | hNET | 2480 | Ki |
| hSERT | 82 | Ki | |
| hDAT | Weak Affinity | - |
In Vitro Potency Profile
This compound emerges as a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its in vitro efficacy, demonstrated by an IC50 value of 82 nM for the human norepinephrine transporter (hNET), underscores its targeted mechanism of action.[1] Notably, this compound displays excellent selectivity, with significantly weaker activity at the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT).[1]
In contrast, venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a clear preference for the serotonin transporter.[2] Experimental data reveals a Ki value of 82 nM for hSERT, indicating a much higher affinity for this transporter compared to its Ki of 2480 nM for hNET.[2] This approximate 30-fold selectivity for hSERT over hNET is a defining characteristic of venlafaxine's in vitro profile.[2] Furthermore, venlafaxine exhibits only weak affinity for the dopamine transporter.
Signaling Pathways and Mechanism of Action
The distinct in vitro potencies of this compound and venlafaxine translate to different modulatory effects on monoaminergic signaling pathways.
Caption: Comparative mechanisms of action for this compound and venlafaxine.
This compound's high selectivity for hNET leads to a focused potentiation of noradrenergic signaling. By potently inhibiting norepinephrine reuptake, it increases the synaptic concentration of norepinephrine. Venlafaxine, with its dual-action mechanism, inhibits the reuptake of both serotonin and norepinephrine.[2] However, its higher potency at hSERT suggests that at lower concentrations, it primarily enhances serotonergic neurotransmission, with noradrenergic effects becoming more pronounced at higher doses.
Experimental Protocols
The in vitro potency of these compounds is typically determined through neurotransmitter reuptake assays. The following outlines a general methodology for these key experiments.
Norepinephrine Reuptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the human norepinephrine transporter.
Caption: Workflow for a norepinephrine reuptake inhibition assay.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in appropriate media and plated in multi-well plates.[1]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or venlafaxine).
-
Radioligand Addition: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to initiate uptake.
-
Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of norepinephrine uptake (IC50) is determined by analyzing the concentration-response curve.
Serotonin Reuptake Inhibition Assay
This assay is similar in principle to the norepinephrine reuptake assay but is specific for the serotonin transporter.
-
Cell Culture: A human cell line that endogenously expresses the human serotonin transporter, such as the human choriocarcinoma cell line (JAR), is used.[1]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound.
-
Radioligand Addition: Radiolabeled serotonin (e.g., [3H]serotonin) is added to the wells.
-
Uptake Termination: The process is halted by washing with cold buffer.
-
Quantification: Intracellular radioactivity is measured.
-
Data Analysis: The IC50 or Ki value for serotonin reuptake inhibition is calculated.
Conclusion
The in vitro data clearly delineates this compound as a potent and selective norepinephrine reuptake inhibitor, distinguishing it from the broader-spectrum activity of venlafaxine. While venlafaxine potently inhibits serotonin reuptake and, to a lesser extent, norepinephrine reuptake, this compound's focused action on the norepinephrine transporter presents a different pharmacological tool for researchers. This comparative guide, based on available experimental data, provides a foundational understanding for further investigation and development of next-generation neurological therapeutics.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling WAY-260022
Disclaimer: A specific Safety Data Sheet (SDS) for WAY-260022 is not publicly available. This guide is based on best practices for handling potent, non-hazardous research compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment prior to handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a selective inhibitor of the norepinephrine (B1679862) transporter, intended for research use only.[1] While it is shipped as a non-hazardous chemical, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the specific laboratory procedures being performed and the physical form of the compound. A risk assessment should be conducted to determine the necessary precautions.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is essential to prevent exposure. |
| Solution Preparation | - Chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2][3] |
| General Handling and In Vitro/In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact during routine handling and experimental procedures.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Consult this guide and any available institutional safety protocols.
-
Ensure all necessary PPE is available and in good condition.[6]
-
Prepare the work area by ensuring it is clean and uncluttered. If handling the powder form, ensure a certified chemical fume hood is used.[2]
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the powdered compound within a chemical fume hood to minimize inhalation risk.[7] Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Dissolving: Add the solvent to the powdered compound slowly and carefully to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound with care to avoid spills and aerosol generation.
-
Keep all containers with this compound clearly labeled and sealed when not in use.[8]
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow institutional guidelines for non-hazardous chemical waste.
-
Solid Waste:
-
Place uncontaminated, empty containers in the regular trash after defacing the label.[9]
-
Contaminated solid waste, such as used pipette tips and vials, should be collected in a designated, sealed container labeled as "Non-Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Aqueous solutions of this compound may be suitable for drain disposal, depending on local regulations and the concentration. It is imperative to check with your institution's EHS department before disposing of any chemical down the drain.[9][10][11]
-
Organic solvent solutions should be collected in a properly labeled, sealed container for chemical waste pickup.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as non-hazardous solid waste, unless institutional policy dictates otherwise.
-
Visualizations
Workflow for Handling this compound
References
- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
